Trimethyl orthovalerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trimethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXVVQKJULMMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065654 | |
| Record name | Pentane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-09-2 | |
| Record name | Trimethyl orthovalerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl orthovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1,1,1-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 1,1,1-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trimethoxypentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL ORTHOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0X9MOM6VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimethyl Orthovalerate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester that serves as a valuable intermediate and reagent in organic synthesis.[1][2] Its unique chemical structure, characterized by a central carbon atom bonded to three methoxy (B1213986) groups and a butyl group, imparts specific reactivity that is leveraged in various chemical transformations. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and synthetic applications.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor.[2][3] It is stable under alkaline conditions but readily hydrolyzes in the presence of acids to yield methyl valerate (B167501) and methanol (B129727).[4] This moisture sensitivity necessitates handling and storage under anhydrous conditions.[5][6]
Identifiers and Descriptors
| Property | Value |
| IUPAC Name | 1,1,1-trimethoxypentane[1] |
| CAS Number | 13820-09-2[1] |
| Molecular Formula | C₈H₁₈O₃[1] |
| Molecular Weight | 162.23 g/mol [1][2] |
| InChI | InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3[1] |
| InChIKey | XUXVVQKJULMMKX-UHFFFAOYSA-N[1] |
| SMILES | CCCCC(OC)(OC)OC[7] |
| Synonyms | Orthovaleric acid trimethyl ester, Pentane, 1,1,1-trimethoxy-[1][8] |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 162-166 °C | [2][7][8] |
| Density | 0.92 - 0.941 g/mL at 20-25 °C | [2][7][8] |
| Refractive Index (n20/D) | 1.410 | [7] |
| Flash Point | 41-42 °C | [9][10] |
| Solubility | Soluble in organic solvents, insoluble in water. | [3] |
Experimental Protocols
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles and alcohols in the presence of an acid catalyst.[11]
Materials:
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Anhydrous Ethyl Acetate (B1210297)
-
0.5 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imidate Hydrochloride Formation: In a flask equipped with a gas inlet tube and a stirrer, a mixture of valeronitrile and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen chloride gas is bubbled through the mixture while maintaining the temperature below 5 °C. The reaction is allowed to proceed for 20-24 hours. Volatiles (excess methanol and HCl) are then removed under vacuum at a temperature not exceeding 10 °C to yield the crude methyl valerimidate hydrochloride as a white solid.
-
Alcoholysis to this compound: To the crude imidate hydrochloride, anhydrous methanol is added, and the mixture is stirred at room temperature for 48 hours. During this time, a white precipitate of ammonium (B1175870) chloride will form.
-
Work-up and Purification: Anhydrous ethyl acetate is added to the reaction mixture with vigorous stirring. The solid ammonium chloride is allowed to settle, and the supernatant is transferred to a flask containing a 0.5 M aqueous solution of sodium carbonate. The aqueous phase is separated and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Final Purification: The resulting crude this compound is purified by distillation to yield the final product.
Chemical Reactivity and Synthetic Applications
This compound is a valuable reagent in organic synthesis due to the reactivity of the orthoester functional group.
Hydrolysis
As mentioned, this compound is susceptible to acid-catalyzed hydrolysis, which proceeds via a carbocationic intermediate to form methyl valerate and methanol.[4] This reactivity makes it a useful protecting group for carboxylic acids, as it is stable to basic and nucleophilic conditions but can be readily removed with mild acid.
Gas-Phase Elimination
At elevated temperatures (313-410 °C), this compound undergoes unimolecular gas-phase elimination. This reaction follows a first-order rate law and is believed to proceed through a four-membered cyclic transition state, yielding methanol and 1,1-dimethoxy-1-pentene.
Role in Synthesis
-
Precursor to other organic molecules: It serves as an intermediate in the synthesis of various pharmaceuticals.[2]
-
Maitland-Japp Reaction: this compound can be used in the Maitland-Japp reaction for the synthesis of dihydropyran-4-ones.[3]
-
Synthesis of N-sulfonyl and N-sulfinyl imines and imidates: It is used as a precursor in the preparation of these nitrogen-containing compounds.[8]
-
Flavor and Fragrance Industry: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes.[2]
References
- 1. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 5. EP1489069A2 - Preparation of sulfonyl imine compounds - Google Patents [patents.google.com]
- 6. Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Metal-free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Trimethyl orthovalerate CAS number 13820-09-2
An In-depth Technical Guide to Trimethyl Orthovalerate (CAS 13820-09-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 1,1,1-trimethoxypentane, is an organic compound classified as an orthoester. With the CAS number 13820-09-2, this colorless liquid possesses a characteristic fruity odor and serves as a versatile and critical intermediate in various fields of chemical synthesis. In the pharmaceutical industry, it is a key building block for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the functionalization of steroidal derivatives like corticosteroids.[1] Its utility also extends to the agrochemical sector as a precursor for crop protection agents and in the synthesis of diverse heterocyclic compounds.[2]
This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant mechanistic and signaling pathway diagrams to support advanced research and development.
Chemical and Physical Properties
This compound is a stable, moisture-sensitive, and flammable liquid.[3][4] It is soluble in most organic solvents but has limited solubility in water. Its key properties are summarized in the tables below for easy reference.
Table 2.1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 13820-09-2 | [5] |
| Molecular Formula | C₈H₁₈O₃ | |
| Molecular Weight | 162.23 g/mol | [5] |
| Appearance | Colorless liquid | |
| Boiling Point | 164-166 °C (at 760 mmHg) | [1] |
| Density | 0.941 g/mL (at 25 °C) | [1] |
| Refractive Index (n₂₀/D) | 1.410 | [1] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |
Table 2.2: Spectroscopic Data (Predicted and Experimental)
| Spectrum Type | Key Peaks / Shifts | Putative Assignment | Source(s) |
| ¹H NMR (CDCl₃) | ~3.15 ppm (s, 9H)~1.55 ppm (t, 2H)~1.35 ppm (m, 4H)~0.90 ppm (t, 3H) | 3 x -OCH₃-C(O)₃-CH₂ -CH₂--CH₂-CH₂ -CH₂ -CH₃-CH₂-CH₃ | [6] |
| ¹³C NMR (CDCl₃) | ~113.0 ppm~49.0 ppm~36.0 ppm~25.0 ppm~22.5 ppm~14.0 ppm | C (OCH₃)₃-OCH₃ C H₂-C(OCH₃)₃C H₂-CH₂-C(O)₃C H₂-CH₃-C H₃ | [7][8] |
| IR (Neat, cm⁻¹) | 2955-2850 (s)1465 (m)1150-1050 (s) | C-H stretch (alkyl)C-H bend (alkyl)C-O stretch (orthoester) | [5][9] |
| Mass Spec. (EI, m/z) | 101 (base peak)7455 | [M - •C₄H₉]⁺ or [C₅H₉O₂]⁺[C₃H₆O₂]⁺•[C₄H₇]⁺ | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in significant chemical transformations are provided below.
Synthesis via Pinner Reaction
The Pinner reaction is the most common method for preparing orthoesters from nitriles. The following is a solvent-free protocol adapted from Noè, Perosa, and Selva (2013).[1][4]
Reaction: R-C≡N + 3 CH₃OH + HCl → R-C(OCH₃)₃ + NH₄Cl (where R = CH₃(CH₂)₃-)
Materials:
-
Valeronitrile (B87234) (butyl cyanide)
-
Methanol (B129727) (anhydrous)
-
Hydrogen chloride (gas)
-
Nitrogen (gas)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place valeronitrile (1.0 eq) and anhydrous methanol (3.0 eq).
-
Flush the system with dry nitrogen.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble dry hydrogen chloride gas (3.0 eq) through the stirred solution over approximately 4 hours, ensuring the temperature remains below 5 °C.
-
After the addition of HCl, allow the mixture to stir at 5 °C for an additional 20 hours. A white precipitate of the intermediate Pinner salt (methyl pentanimidate hydrochloride) will form.
-
Add an excess of anhydrous methanol (e.g., 5 molar equivalents) to the mixture.
-
Warm the reaction to room temperature (approx. 25 °C) and stir for 24-48 hours to facilitate the alcoholysis of the Pinner salt to the final orthoester product.
-
Cool the mixture and neutralize the excess acid by slowly adding a chilled aqueous solution of sodium hydroxide.
-
Extract the product with diethyl ether (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting pale yellow liquid by vacuum distillation to yield this compound (reported yields for similar aliphatic orthoesters are ~58%).[1]
Caption: Pinner Synthesis Workflow.
Application in Corticosteroid Synthesis: Preparation of Betamethasone (B1666872) 17-Valerate
This compound is used to selectively esterify the 17-hydroxyl group of corticosteroids. The following protocol is adapted from patent CN102659887B.[10]
Materials:
-
Betamethasone
-
This compound
-
Tetrahydrofuran (THF, anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Sulfuric acid aqueous solution (e.g., 10%)
-
Sodium chloride solution (aqueous)
-
Methanol, Water, Glacial Acetic Acid (for crystallization)
Procedure:
-
Under a nitrogen atmosphere, dissolve betamethasone (1.0 eq) in anhydrous THF in a suitable reaction vessel.
-
Add p-toluenesulfonic acid (catalytic amount) followed by this compound.
-
Stir the reaction mixture at 20-25 °C for 30-45 minutes. The reaction proceeds through a cyclic orthoester intermediate.
-
To hydrolyze the intermediate to the final ester, add a 10% aqueous sulfuric acid solution to the reaction mixture. Continue stirring at 20-25 °C for another 20-30 minutes.
-
Add pyridine to the reaction solution to neutralize the acid and stir for 20-40 minutes.
-
Add aqueous sodium chloride solution and warm the mixture to 30-35 °C.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.
-
Concentrate the organic layer under reduced pressure to obtain an oily residue.
-
To the residue, add a mixture of anhydrous methanol, water, and glacial acetic acid. Heat until the oil dissolves completely.
-
Cool the solution to 15-20 °C and stir to induce crystallization.
-
Collect the solid product by suction filtration and wash the filter cake with aqueous methanol.
-
Dry the product to obtain crude betamethasone 17-valerate, which can be further purified by recrystallization.
Representative Maitland-Japp Reaction
The Maitland-Japp reaction is a classic method for synthesizing dihydropyran-4-ones.[3] This representative protocol uses an orthoester, a β-ketoester, and an aldehyde. Modern modifications often use microwave heating to improve yields and reduce reaction times.[3]
Materials:
-
An aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
A β-ketoester (e.g., Ethyl acetoacetate, 1.0 eq)
-
This compound (2.0 eq)
-
Acetic anhydride (B1165640)
-
Toluene (dry)
Procedure:
-
In a microwave reaction vial, combine the aldehyde, β-ketoester, this compound, and a small amount of acetic anhydride in dry toluene.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate the desired dihydropyran-4-one product.
Reaction Mechanisms and Biological Pathways
Visualizations of key reaction mechanisms and a relevant biological signaling pathway are provided below using the DOT language.
Mechanism of the Pinner Reaction
The Pinner reaction proceeds in two main stages: formation of the Pinner salt (an imidate salt) followed by alcoholysis to form the orthoester.
Caption: Pinner Reaction Mechanism.
Mechanism of the Maitland-Japp Reaction
This reaction involves an initial aldol-type condensation followed by an intramolecular oxy-Michael cyclization, facilitated by the orthoester which acts as a carbonyl equivalent after initial reaction.
Caption: Maitland-Japp Reaction Mechanism.
Adenosine A₃ Receptor Signaling Pathway
This compound is a precursor in the synthesis of ligands for the Adenosine A₃ Receptor (A₃AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation and cardioprotection.[1][5][11]
Caption: A₃AR Signaling Pathway.
References
- 1. iris.unive.it [iris.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00292C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 7. Trimethyl orthoacetate(1445-45-0) 13C NMR spectrum [chemicalbook.com]
- 8. Triethyl orthoformate(122-51-0) 13C NMR spectrum [chemicalbook.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Anomalous fragments in the mass spectra of trimethyl orthoformate and related compounds - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Trimethyl Orthovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trimethyl orthovalerate, a versatile orthoester utilized as a key intermediate in various organic syntheses. This document collates its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.
Core Properties and Data
This compound, also known as 1,1,1-trimethoxypentane, is a colorless liquid with the empirical formula C8H18O3.[1] It is recognized for its role as a precursor and building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2]
Physicochemical Data Summary
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 162.23 g/mol | [1][3][4] |
| Molecular Formula | C8H18O3 | [1][3][4] |
| CAS Number | 13820-09-2 | [1][4] |
| Density | 0.941 g/mL at 25 °C | [1] |
| Boiling Point | 164-166 °C | [1] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.410 | [1] |
| Purity (typical) | ≥97% (GC) | [1] |
| Appearance | Colorless liquid | [4] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5][6] In this case, valeronitrile (B87234) reacts with methanol (B129727) in the presence of an acid catalyst.
Experimental Protocol: Pinner Synthesis of this compound
This protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.[3][5]
Materials:
-
Valeronitrile
-
Methanol (anhydrous)
-
Hydrogen chloride (gas)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
Sodium bicarbonate (aqueous solution)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer
-
Ice bath
-
Vacuum pump
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Imidate Hydrochloride Formation:
-
In a three-neck flask, combine valeronitrile and a moderate excess of methanol (e.g., 3 molar equivalents).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture. Monitor the temperature to ensure it remains below 5 °C. The introduction of HCl is typically carried out over several hours.
-
After the addition of HCl is complete, allow the mixture to stir at 5 °C for an additional 20-24 hours.
-
Remove the volatile components (excess methanol and HCl) under vacuum at a temperature kept below 10 °C. The resulting product is the imidate hydrochloride salt, which should appear as a white solid.[3]
-
-
Methanolysis to Orthoester:
-
Work-up and Purification:
-
After the reaction is complete (monitored by GC), cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).[3]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]
-
Filter the drying agent and remove the solvent using a rotary evaporator.[3]
-
The crude product, a pale yellow liquid, is then purified by distillation to yield pure this compound (58% isolated yield reported in a similar synthesis).[3]
-
Synthesis Workflow Diagram
Caption: Pinner synthesis workflow for this compound.
Analytical Protocols
Characterization and purity assessment of this compound are typically performed using standard analytical techniques.
Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of this compound.[1] A GC-FID (Flame Ionization Detector) system is suitable for quantitative analysis.
Suggested GC-FID Protocol:
-
Column: A non-polar or mid-polarity column, such as a PTA-5 (similar to a DB-5 or HP-5), is recommended.
-
Injector Temperature: 180-200 °C
-
Detector Temperature: 180-250 °C
-
Oven Program: Start at an initial temperature of ~80 °C, hold for 1-2 minutes, then ramp up to a final temperature of ~200 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A split injection is appropriate, with a split ratio around 100:1.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like ethyl acetate. For quantitative analysis, an internal standard method can be employed.
Spectroscopic Characterization
Spectroscopic data is essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic peaks for the three equivalent methoxy (B1213986) groups and the aliphatic chain of the valerate (B167501) moiety.
-
¹³C NMR: Will show distinct signals for the quaternary orthoester carbon, the methoxy carbons, and the carbons of the pentyl group.
-
-
Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight and provide a characteristic fragmentation pattern for the molecule.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O stretching frequencies for the ether linkages and C-H stretching for the alkyl groups.[1]
Signaling Pathways
As a synthetic organic intermediate, this compound is not known to be involved in biological signaling pathways. Its utility lies in its chemical reactivity as a protecting group for carboxylic acids or as a precursor in the synthesis of other molecules, rather than in direct interaction with biological systems or signaling cascades. Its applications are primarily in the fields of organic synthesis, pharmaceuticals, and polymer chemistry as a building block.[2]
References
- 1. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103616464A - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 3. iris.unive.it [iris.unive.it]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl Orthovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trimethyl orthovalerate (also known as 1,1,1-trimethoxypentane). This orthoester serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty polymers.[1][2] This document details the prevalent synthetic methodology, experimental protocols, and the analytical techniques used to verify the compound's structure and purity.
Synthesis of this compound
The most common and effective method for synthesizing this compound is the Pinner reaction.[3][4][5] This acid-catalyzed reaction involves the treatment of a nitrile, in this case, valeronitrile (B87234), with an excess of an alcohol, methanol (B129727), to form the corresponding orthoester.[5][6]
The reaction proceeds in two main stages. First, the nitrile reacts with methanol in the presence of a strong acid, typically hydrogen chloride (HCl), to form an intermediate imino ester salt, also known as a Pinner salt.[3][5][7] In the second stage, this intermediate undergoes alcoholysis with excess methanol to yield the final this compound product.[3][4]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via the Pinner reaction.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Pinner Reaction
This protocol is based on a general procedure for the Pinner synthesis of aliphatic orthoesters.[3][4]
Materials:
-
Valeronitrile
-
Anhydrous Methanol
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
Procedure:
Step 1: Formation of Methyl Valerimidate Hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, combine valeronitrile (1 equivalent) and anhydrous methanol (3 equivalents).
-
Cool the mixture to 5°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress (e.g., by observing the formation of a precipitate). The reaction to form the imidate hydrochloride typically yields over 90%.[3][4]
-
Once the reaction is complete, the resulting precipitate, methyl valerimidate hydrochloride, can be isolated or used directly in the next step.
Step 2: Alcoholysis to this compound
-
To the reaction mixture containing the Pinner salt, add a larger volume of anhydrous methanol to act as both a reagent and a solvent.
-
Warm the mixture to a temperature between 25°C and 65°C and stir until the alcoholysis is complete.[3][4] The reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound. A yield of approximately 58% can be expected for this step.[4]
Characterization of this compound
Following synthesis, a comprehensive characterization is essential to confirm the identity, structure, and purity of the this compound. This involves a combination of spectroscopic and physical property measurements.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₃ | [8][9] |
| Molecular Weight | 162.23 g/mol | [8][10] |
| Appearance | Colorless liquid | [1][11] |
| Boiling Point | 164-166 °C (at 760 mmHg) | [8][10][11] |
| Density | 0.941 g/mL at 25 °C | [10][11] |
| Refractive Index (n20/D) | 1.410 | [10] |
| CAS Number | 13820-09-2 | [8][10] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information. While specific spectral data from a single source is not available, the following table outlines the expected characteristic signals based on the known structure of this compound. Commercially available spectra can be found on databases such as SpectraBase.[12][13]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three equivalent methoxy (B1213986) groups (-OCH₃), and the protons of the butyl chain (-CH₂CH₂CH₂CH₃), with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | Resonances for the quaternary orthoester carbon, the methoxy carbons, and the four distinct carbons of the butyl chain. |
| IR Spectroscopy | Strong C-O stretching bands characteristic of ethers and acetals. Absence of a C=O stretch (around 1700 cm⁻¹) confirms the absence of ester impurities. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns would likely show the loss of methoxy groups and cleavage of the butyl chain. |
Characterization Workflow
The following diagram outlines the logical workflow for the characterization of synthesized this compound.
Caption: Logical workflow for product characterization.
Safety and Handling
This compound is a flammable liquid and vapor.[12][14] It can cause skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[10] All procedures should be conducted in a well-ventilated fume hood, away from open flames and sparks.[14]
Applications
This compound is a versatile intermediate in organic synthesis. It has been used in the preparation of various compounds, including:
-
9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid.[10]
-
2-alkyl-3-benzimidazolyl-4(3H)-quinazolinones.[10]
-
It also serves as a precursor for preparing N-sulfonyl and N-sulfinyl imines and imidates.[15] Furthermore, it finds application as an intermediate in the synthesis of pharmaceuticals like betamethasone (B1666872) valerate.[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unive.it [iris.unive.it]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. This compound [drugfuture.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound 97 13820-09-2 [sigmaaldrich.com]
- 11. This compound [chembk.com]
- 12. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. This compound, 97% 13820-09-2 manufacturers in India | this compound, 97% - India with worldwide shipping [ottokemi.com]
- 16. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]
Trimethyl Orthovalerate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl orthovalerate, systematically known as 1,1,1-trimethoxypentane according to IUPAC nomenclature, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical and chemical industries.
Chemical Identity and Synonyms
This compound is an organic compound classified as an orthoester. Its unique structure, featuring three methoxy (B1213986) groups attached to a single carbon atom, imparts specific reactivity that is leveraged in various chemical transformations.
IUPAC Name: 1,1,1-trimethoxypentane[1][2]
Synonyms:
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₃ | [1][3][8] |
| Molecular Weight | 162.23 g/mol | [1][3][8] |
| CAS Number | 13820-09-2 | [1][3][8] |
| Appearance | Clear colorless liquid | [8] |
| Boiling Point | 164-166 °C (at 760 mmHg) | [3][9][10] |
| 60 °C (at 14 mmHg) | [3] | |
| Density | 0.941 g/mL at 25 °C | [9][10] |
| 0.92 g/mL at 20 °C | [8] | |
| Refractive Index (n_D²⁰) | 1.410 | [9][10] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [9][10] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then alcoholyzed to the orthoester.
Pinner Reaction: An Overview
The Pinner reaction provides a direct route to orthoesters from nitriles. The general mechanism involves the activation of the nitrile by an acid, followed by nucleophilic attack of an alcohol to form an imidate. Subsequent alcoholysis in the presence of excess alcohol yields the final orthoester product.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.[5]
Materials:
-
Valeronitrile
-
Methanol (anhydrous)
-
Hydrogen chloride (gas)
-
Sodium carbonate (0.5 M aqueous solution)
-
Ethyl acetate
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Imidate Hydrochloride Formation: In a flask equipped for gas inlet, a mixture of valeronitrile and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen chloride gas is bubbled through the solution. The reaction progress is monitored until the formation of the methyl valerimidate hydrochloride salt is complete. This intermediate can be isolated with excellent yields (>90%).
-
Alcoholysis: The isolated imidate hydrochloride is then subjected to methanolysis. The salt is stirred with an excess of methanol at a temperature between 25-65 °C.
-
Work-up and Purification: Upon completion of the reaction, the solid ammonium (B1175870) chloride is allowed to settle. The supernatant is transferred to a flask containing a 0.5 M aqueous solution of sodium carbonate for neutralization. The aqueous phase is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.
-
Distillation: The crude product, a pale yellow liquid, is purified by distillation to yield pure this compound (reported yield of 58%).[5]
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations, primarily serving as a protecting group for carboxylic acids and as a precursor for the formation of other functional groups.
Protection of Carboxylic Acids
Orthoesters are robust protecting groups for carboxylic acids, offering stability in basic and nucleophilic conditions.[6] While a specific protocol for using this compound as a protecting group was not detailed in the search results, the general principle involves the conversion of the carboxylic acid to the corresponding orthoester, which can be later hydrolyzed back to the carboxylic acid under mild acidic conditions.
Synthesis of Heterocyclic Compounds
Orthoesters are widely used in the synthesis of various heterocyclic systems. For example, they can react with compounds containing appropriately positioned nucleophiles to form rings. While the search results did not provide a specific protocol for this compound in this context, it is a known application for orthoesters in general.
Acylation Reactions: A Model Protocol
Orthoesters can be used for the regioselective acylation of polyol-containing molecules. The following is an experimental protocol for the synthesis of 9-O-acetylated N-acetylneuraminic acid using trimethyl orthoacetate, which serves as a model for how this compound could be used in similar acylation reactions.[3]
Materials:
-
N-acetylneuraminic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
p-Toluenesulfonic acid (p-TsOH)
-
Trimethyl orthoacetate (as a model for this compound)
-
DOWEX-1X8 formate (B1220265) anion exchange resin
-
Formic acid
Procedure:
-
To a solution of N-acetylneuraminic acid (1 eq.) in DMSO, a catalytic amount of p-TsOH is added.
-
Trimethyl orthoacetate (2 eq.) is then added to the solution.
-
The reaction mixture is stirred at room temperature for 20 minutes.
-
The resulting mixture is directly purified by column chromatography on DOWEX-1X8 formate anion exchange resin.
-
The column is washed with water and then eluted with formic acid.
-
The formic acid is removed under reduced pressure to yield the 9-O-acetylated product.[3]
This protocol highlights the utility of orthoesters in achieving regioselective acylation under mild conditions, a strategy that can be extended to this compound for the introduction of a valeryl group.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined synthesis and a range of potential applications in organic chemistry. Its utility as a synthetic building block, particularly in the protection of carboxylic acids and the synthesis of complex molecules, makes it an important tool for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of C-9 modified N-acetylneuraminic acid derivatives as substrates for N-acetylneuraminic acid aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Constants of 1,1,1-Trimethoxypentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical constants of 1,1,1-Trimethoxypentane, also known as Trimethyl orthovalerate. The information is presented in a clear and structured format to facilitate its use in research and development settings.
Physical Constants of 1,1,1-Trimethoxypentane
The fundamental physical properties of 1,1,1-Trimethoxypentane are summarized in the table below. These constants are crucial for a variety of applications, including reaction kinetics, process design, and quality control.
| Physical Constant | Value | Units |
| Molecular Weight | 162.23 | g/mol |
| Boiling Point | 164-166 | °C |
| Density | 0.941 | g/mL at 25 °C |
| Refractive Index (n20/D) | 1.410 |
Experimental Protocols for Determination of Physical Constants
The following sections detail generalized experimental methodologies for the determination of the physical constants listed above. These protocols are standard procedures for characterizing liquid organic compounds.
2.1. Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.[1]
-
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)
-
Thermometer
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Stand and clamps
-
-
Procedure:
-
A small amount of the liquid sample (1,1,1-Trimethoxypentane) is placed into the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3]
-
2.2. Determination of Density (Pycnometer Method)
The density of a substance is its mass per unit volume. The pycnometer, or specific gravity bottle, is a precise instrument for determining the density of a liquid.
-
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance
-
Constant temperature bath
-
Syringe
-
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.
-
The pycnometer is then filled with the liquid sample (1,1,1-Trimethoxypentane), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
-
2.3. Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. It is a characteristic physical property.
-
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Soft tissue paper
-
-
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.
-
A few drops of the liquid sample (1,1,1-Trimethoxypentane) are placed on the surface of the lower prism using a clean dropper.
-
The prisms are closed and locked.
-
A constant temperature is maintained by circulating water from a water bath through the jackets of the prisms (e.g., 20 °C).
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.
-
If a colored fringe appears at the boundary, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary.
-
The refractive index is read directly from the instrument's scale.
-
Synthesis Pathway of 1,1,1-Trimethoxypentane
1,1,1-Trimethoxypentane, as an orthoester, can be synthesized via the Pinner reaction.[4][5][6] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case of 1,1,1-Trimethoxypentane (also known as this compound), the starting materials are valeronitrile (B87234) and methanol (B129727). The reaction proceeds through an intermediate imino ester salt (Pinner salt), which then reacts with excess methanol to form the final orthoester product.[4][6]
Caption: Pinner reaction synthesis of 1,1,1-Trimethoxypentane.
References
An In-depth Technical Guide to the Spectral Data of Trimethyl Orthovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trimethyl orthovalerate (CAS No. 13820-09-2). The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
This compound, also known as 1,1,1-trimethoxypentane, is an orthoester with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol .[1][2] Its structure is characterized by a central carbon atom bonded to a butyl group and three methoxy (B1213986) groups.
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.17 | s | 9H | - | 3 x -OCH₃ |
| 1.55 | t | 2H | 7.5 | -CH₂-C(OCH₃)₃ |
| 1.35 | m | 2H | - | -CH₂-CH₂-C(OCH₃)₃ |
| 0.90 | t | 3H | 7.3 | CH₃-CH₂- |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 113.8 | C(OCH₃)₃ |
| 49.3 | -OCH₃ |
| 35.8 | -CH₂-C(OCH₃)₃ |
| 27.5 | -CH₂-CH₂-C(OCH₃)₃ |
| 22.8 | CH₃-CH₂- |
| 14.1 | CH₃- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong C-O stretching vibrations.
Key IR Absorption Peaks
| Wavenumber (cm⁻¹) | Assignment |
| 2958 | C-H stretch (alkane) |
| 2874 | C-H stretch (alkane) |
| 1466 | C-H bend (alkane) |
| 1188 | C-O stretch (orthoester) |
| 1088 | C-O stretch (orthoester) |
| 1040 | C-O stretch (orthoester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Major Peaks in the Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 131 | 100 | [M - OCH₃]⁺ |
| 101 | 85 | [M - C₄H₉]⁺ |
| 71 | 40 | [C₅H₁₁]⁺ |
| 55 | 30 | [C₄H₇]⁺ |
| 43 | 55 | [C₃H₇]⁺ |
Experimental Protocols
The spectral data presented in this guide were obtained from public spectral databases. While the specific experimental parameters for each spectrum are not provided in detail within these databases, the following sections outline the general methodologies for obtaining such data.
NMR Spectroscopy
Sample Preparation: A small amount of the analyte (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Solubility and Synthetic Applications of Trimethyl Orthovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trimethyl Orthovalerate (TMOV), focusing on its solubility characteristics in common organic solvents, its chemical stability, and its applications in synthetic chemistry, particularly within the pharmaceutical industry. This document consolidates available data, details relevant experimental methodologies, and presents key chemical processes through structured diagrams to support research and development activities.
Solubility Profile of this compound
This compound (CAS 13820-09-2), also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C₈H₁₈O₃.[1][2] Due to its hydrophobic nature, it has limited solubility in water but is readily soluble in a variety of organic solvents.[1][2] This solubility makes it a versatile reagent and solvent in non-aqueous chemical synthesis.[1]
Qualitative Solubility Data
The table below summarizes the qualitative solubility of this compound in several standard laboratory solvents.
| Solvent Class | Specific Solvent | Solubility | Reference |
| Alcohols | Methanol (B129727) | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Ethers | Diethyl Ether | Soluble | [1] |
| Ketones | Acetone | Soluble | [1] |
| Halogenated | Chloroform | Soluble | [3] |
| Polar Aprotic | Acetonitrile | Soluble | [4] |
| Aqueous | Water | Insoluble | [1][2] |
Water Incompatibility and Hydrolysis
A critical characteristic of orthoesters, including this compound, is their susceptibility to hydrolysis under acidic conditions.[5] The presence of even mild aqueous acid will catalyze the hydrolysis of the orthoester to form a standard ester (methyl valerate) and two equivalents of alcohol (methanol).[5] This reaction is typically irreversible and is a key consideration for its handling and use in synthesis, requiring anhydrous conditions for storage and reactions.[4][5] The stability of orthoesters is significantly greater under neutral or basic conditions.
Experimental Protocols and Methodologies
The following sections detail relevant experimental protocols for the synthesis of this compound and the general mechanism of its hydrolysis, a critical chemical property.
Synthesis of this compound via the Pinner Reaction
The Pinner reaction is the most common and established method for synthesizing orthoesters from nitriles and alcohols under acidic conditions.[5][6] The process involves two main steps: the formation of an imidate hydrochloride salt, followed by its alcoholysis to yield the final orthoester product.
Detailed Methodology:
-
Imidate Hydrochloride Formation:
-
A reaction vessel is charged with valeronitrile (B87234) and a moderate excess of anhydrous methanol (e.g., a 1:3 molar ratio of nitrile to methanol).[6] The use of methanol as both a reagent and a solvent is common.[6]
-
The mixture is cooled to a low temperature, typically around 5°C, to control the exothermic reaction.[6]
-
Dry hydrogen chloride (HCl) gas is slowly bubbled through the reaction mixture while maintaining the low temperature.[6] The molar ratio of nitrile to HCl is typically around 1:3.[6]
-
The mixture is stirred for an extended period (e.g., 20-24 hours) at this temperature to allow for the complete formation of the methyl valerimidate hydrochloride salt, which often precipitates as a white solid.[6]
-
Volatiles, including excess methanol and HCl, are subsequently removed under vacuum at a low temperature (≤ 10°C).[6]
-
-
Alcoholysis to Form this compound:
-
The isolated imidate hydrochloride salt is treated with an additional excess of anhydrous methanol.
-
The mixture is heated to a temperature between 25–65°C to promote the alcoholysis reaction.[6]
-
During this step, the imidate salt reacts with methanol to form this compound and ammonium (B1175870) chloride as a byproduct.[5]
-
Upon completion, the reaction mixture is worked up. This typically involves extraction and drying of the organic phase.[6]
-
The final product, a pale yellow liquid, is purified by distillation to yield pure this compound.[6]
-
General Mechanism of Orthoester Hydrolysis
The hydrolysis of orthoesters is a fundamental reaction that dictates their application as protecting groups and in controlled-release formulations. The process is catalyzed by acid and proceeds via a carboxonium ion intermediate.
Reaction Steps:
-
Protonation: One of the alkoxy groups of the orthoester is protonated by an acid catalyst (H₃O⁺).
-
Formation of Carboxonium Ion: The protonated orthoester eliminates a molecule of alcohol (methanol) to form a stable, resonance-stabilized dialkoxycarboxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion. This is often the rate-determining step.[7]
-
Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal ester.
-
Final Hydrolysis: The hemiacetal ester is further hydrolyzed (following a similar sequence of protonation, elimination, and nucleophilic attack) to yield the final carboxylic acid ester and another molecule of alcohol.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes described above.
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of the acid-catalyzed hydrolysis of an orthoester.
Applications in Pharmaceutical Research and Drug Development
This compound is a key chemical intermediate in the pharmaceutical industry, primarily used in the synthesis of high-value active pharmaceutical ingredients (APIs).[8][9]
-
Synthesis of Corticosteroids: Its most significant application is as a crucial intermediate in the manufacturing of synthetic corticosteroids.[9] It is specifically used in the synthesis of drugs such as Betamethasone Valerate, Prednisolone Valerate, and Hydrocortisone Valerate, which are widely used for their anti-inflammatory properties in dermatological and other treatments.[9][10]
-
Protecting Group Chemistry: In multi-step organic synthesis, a core activity in drug development, orthoesters serve as effective protecting groups for carboxylic acids. The stability of the orthoester group to basic and nucleophilic conditions, combined with its easy removal under mild acidic conditions, makes it a valuable tool for selectively masking reactivity during complex molecular assembly.
-
Reagent in Organic Synthesis: this compound is used in the preparation of various heterocyclic compounds and other complex molecules. For instance, it has been used in the synthesis of 3-(2-benzimidazolyl)-2-alkyl-4-(3H)-quinazolinones and 9-O-acyl derivatives of neuraminic acid.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 4. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. iris.unive.it [iris.unive.it]
- 7. Ortho ester hydrolysis: rate-determining addition of water to a carboxonium ion intermediate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound (TMOV) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]
- 10. Vadivarhe Speciality Chemicals [VSCL] | Products | Pharmaceutical and Drug Intermediates [vscl.in]
An In-Depth Technical Guide to the Stability and Reactivity Profile of Trimethyl Orthovalerate
Executive Summary: Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester widely utilized in organic synthesis as a synthetic intermediate and a protective group. Its utility stems from a unique reactivity profile, characterized by stability in neutral to alkaline conditions and pronounced sensitivity to acid and moisture. This guide provides a comprehensive overview of its stability, key reactive pathways including hydrolysis, thermal decomposition, and transesterification, and detailed experimental protocols for its synthesis and common transformations. The information is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this reagent's chemical behavior.
Chemical Identity and Physicochemical Properties
This compound is the trimethyl ester of orthovaleric acid. As an orthoester, it possesses three alkoxy groups attached to a single carbon atom, a functional group that dictates its characteristic reactivity.[1] It is a colorless, flammable liquid with an ether-like odor.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₈H₁₈O₃ | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| CAS Number | 13820-09-2 | |
| Appearance | Clear, colorless liquid | [4] |
| Density | 0.941 g/mL at 25 °C | [5] |
| Boiling Point | 164-166 °C | [5] |
| Refractive Index | n20/D 1.410 | [5] |
| Flash Point | 42 °C (107.6 °F) - closed cup |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[2][6] |
Stability Profile
The stability of this compound is highly dependent on environmental conditions. While stable under recommended storage, its reactivity with common lab reagents and atmospheric components necessitates careful handling.
2.1. General and Thermal Stability this compound is chemically stable under standard ambient and recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[7][8] It is classified as a flammable liquid and its vapor can form explosive mixtures with air; therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[2][3][8]
At elevated temperatures in the gas phase (313-410 °C), it undergoes unimolecular elimination.[9] This decomposition is a first-order reaction that yields methanol (B129727) and the corresponding unsaturated ketal.[9]
2.2. Sensitivity to pH and Moisture A defining characteristic of orthoesters is their sensitivity to acid and moisture.[10]
-
Acidic Conditions: this compound readily decomposes in the presence of even catalytic amounts of acid.[2][6] This instability is the basis for its use as an acid-labile protecting group.
-
Alkaline Conditions: In contrast, it is stable in alkaline media, allowing for its use in reactions involving basic reagents.[2]
-
Moisture: The compound is moisture-sensitive and will hydrolyze upon exposure to water.[3][8] This reaction is significantly accelerated by acid.[11]
2.3. Incompatibilities and Decomposition The primary materials incompatible with this compound are strong oxidizing agents and strong acids.[7][8] Hazardous decomposition products formed under fire conditions are primarily carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]
Reactivity Profile
The reactivity of this compound is centered on the electron-deficient central carbon atom, making it susceptible to nucleophilic attack, particularly after activation by an acid.[1]
3.1. Acid-Catalyzed Hydrolysis Hydrolysis is the most significant reaction of this compound in the presence of water. Catalyzed by acid, the orthoester is irreversibly converted into methyl valerate (B167501) and two equivalents of methanol.[12] This reactivity makes it useful as a chemical dehydrating agent in certain reactions.[10] The electron-donating nature of the butyl group renders it more prone to hydrolysis compared to orthoesters with electron-withdrawing groups.[12][13]
Caption: Acid-catalyzed hydrolysis of this compound.
3.2. Thermal Decomposition Studies on the gas-phase elimination kinetics of this compound show it undergoes a unimolecular reaction at high temperatures.[9] The proposed mechanism involves a concerted, nonsynchronous four-membered cyclic transition state, leading to the formation of 1,1-dimethoxypent-1-ene and methanol.[9]
Table 2: Kinetic Data for Gas-Phase Elimination of this compound
| Parameter | Value | Reference |
|---|---|---|
| Temperature Range | 313-410 °C | [9] |
| Pressure Range | 40-140 Torr | [9] |
| Arrhenius Equation | log k (s⁻¹) = (14.00 ± 0.28) - (196.3 ± 1.7 kJ/mol) / (2.303RT) |[9] |
References
- 1. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of Trimethyl Orthovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for trimethyl orthovalerate (CAS No. 13820-09-2), a flammable and irritant liquid. The following sections detail the physical and chemical properties, potential hazards, handling and storage procedures, emergency response, and disposal considerations for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
General Information
This compound, also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C8H18O3.[1][2] It is primarily used in laboratory settings for chemical synthesis.[3][4] While it is noted for its applications in creating various derivatives and as a precursor in synthesis, it is also recognized as a flammable liquid that can cause skin and eye irritation.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18O3 | [1][2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 164-166 °C | |
| Density | 0.941 g/mL at 25 °C | |
| Flash Point | 42 °C (107.6 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.410 | |
| Vapor Density | 5.59 | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications is provided in Table 2.
Table 2: Hazard Identification and Classification
| Hazard Classification | Code | Description | Source |
| Flammable liquids | H226 | Flammable liquid and vapor | [2][7] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2] |
It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[3] No acute toxicity information is available for this product.[1][6]
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe mist, vapors, or spray.[6]
-
Use only in a well-ventilated area or outdoors.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][6]
-
Use spark-proof and explosion-proof equipment.[6]
-
Handle in accordance with good industrial hygiene and safety practices.[3]
Storage:
-
Store in a flammables area.[1]
-
This compound is moisture-sensitive and should be protected from exposure to moist air or water.[1][6]
Exposure Controls and Personal Protective Equipment
To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.
Table 3: Exposure Controls & Personal Protective Equipment
| Control | Specification | Source |
| Engineering Controls | Use explosion-proof electrical, ventilating, and lighting equipment. Ensure eyewash stations and safety showers are close to the workstation. | [6] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (approved under standards such as NIOSH or EN 166). A face shield is also recommended. | [3] |
| Skin Protection | Handle with gloves. Wear appropriate protective gloves and clothing to prevent skin exposure. | [3][6] |
| Respiratory Protection | Under normal use conditions, no protective equipment is needed. If risk assessment shows air-purifying respirators are appropriate, use a full-face supplied air respirator or a respirator with a suitable cartridge (e.g., type ABEK). | [3][6] |
First Aid Measures
In the event of exposure, immediate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. Remove all contaminated clothing and shoes. | [1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3] |
Fire and Explosion Hazard Data
This compound is a flammable liquid and presents a fire hazard.
Table 5: Fire and Explosion Hazard Data
| Hazard | Details | Source |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. | [1][6] |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist can be used to cool unopened containers. | [1][6] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream. | [8] |
| Hazardous Combustion Products | Carbon monoxide (CO) and carbon dioxide (CO2). | [6] |
| Firefighting Precautions | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [1][6] |
Accidental Release Measures
In the case of a spill, the following workflow should be implemented to ensure safety and proper containment.
Caption: Workflow for Handling a this compound Spill.
Disposal Considerations
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] It is recommended to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the cited reference materials. The provided data, such as flash points and toxicity classifications, are typically determined using standardized testing methods (e.g., ASTM, OECD guidelines) by the chemical manufacturers and suppliers. For specific methodological details, direct inquiry to the supplier or consultation of relevant standardized testing protocols is recommended.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current safety data sheet from your supplier before handling this chemical.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound, 97% 13820-09-2 India [ottokemi.com]
- 5. 原戊酸三甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 13820-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols: Trimethyl Orthovalerate in the Johnson-Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, offering a strategic approach to the synthesis of valuable γ,δ-unsaturated esters. This rearrangement of allylic alcohols with orthoesters, such as trimethyl orthovalerate, under acidic conditions, provides a straightforward route to extend a carbon chain by three carbons and introduce a new stereocenter. These products serve as versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
Introduction
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, utilizes an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester.[1][2] The reaction is typically catalyzed by a weak acid, such as propionic acid, and proceeds through the in situ formation of a ketene (B1206846) acetal (B89532) intermediate.[3][4] This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement to yield the final product.[4] The use of this compound in this reaction allows for the introduction of a propyl group at the α-position and a methyl ester. The reaction is valued for its high stereoselectivity, often proceeding through a chair-like transition state to afford products with predictable stereochemistry.[5]
Reaction Mechanism and Stereoselectivity
The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of the allylic alcohol with this compound. This is followed by the elimination of two molecules of methanol (B129727) to form a reactive ketene acetal. This intermediate then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement.[4] The stereochemical outcome of the reaction is often predictable, with the rearrangement proceeding through a highly ordered, chair-like six-membered transition state.[5] This allows for the efficient transfer of chirality and the creation of new stereocenters with a high degree of control. The geometry of the starting allylic alcohol can significantly influence the diastereoselectivity of the product.[5]
Applications in Drug Development and Natural Product Synthesis
The γ,δ-unsaturated esters produced via the Johnson-Claisen rearrangement are valuable precursors in the synthesis of a wide array of complex molecules. The presence of both an ester and an alkene functionality allows for diverse chemical modifications. This reaction has been instrumental in the total synthesis of numerous natural products and has been employed in the development of pharmaceutical agents.[6] For instance, the strategic application of this rearrangement has enabled the construction of key carbon skeletons in molecules with significant biological activity.
Experimental Protocols
Below is a general protocol for the Johnson-Claisen rearrangement using an allylic alcohol and this compound. Note that optimal conditions such as temperature and reaction time may vary depending on the specific substrate.
General Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 equiv).
-
Add a significant excess of this compound (5.0 - 10.0 equiv).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 equiv).
-
The reaction mixture is heated to reflux (typically 110-140 °C) with vigorous stirring.
-
The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess this compound and any solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
While specific data for this compound is not extensively available in the literature, the following table provides representative yields for the Johnson-Claisen rearrangement with the closely related trimethyl orthoacetate, illustrating the general efficiency of this transformation with various allylic alcohols. It is anticipated that the use of this compound would result in similar yields under optimized conditions.
| Entry | Allylic Alcohol Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | (E)-But-2-en-1-ol | Methyl (E)-3-methylhex-4-enoate | ~85 | N/A | [5] |
| 2 | Cinnamyl alcohol | Methyl (E)-3-phenylhex-4-enoate | ~90 | N/A | [5] |
| 3 | Geraniol | Methyl 3,7-dimethylocta-4,6-dienoate | ~75 | N/A | [5] |
| 4 | (S)-1-Penten-3-ol | Methyl (R,E)-3-ethylhex-4-enoate | ~80 | >95:5 | [5] |
Note: The yields and diastereomeric ratios are approximate and can vary based on the specific reaction conditions and the purity of the starting materials. The data presented is for reactions with trimethyl orthoacetate and is intended to be illustrative for the analogous reaction with this compound.
Safety Precautions
-
Orthoesters are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically carried out at elevated temperatures, so appropriate precautions should be taken.
-
Propionic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The Johnson-Claisen rearrangement using this compound offers a valuable and efficient method for the synthesis of γ,δ-unsaturated esters. Its high stereoselectivity and the versatility of the resulting products make it a powerful tool in the arsenal (B13267) of synthetic chemists, particularly in the fields of drug discovery and natural product synthesis. While specific literature data for this compound is limited, the principles and general protocols established for other orthoesters provide a strong foundation for its successful application.
References
- 1. Johnson-Claisen Rearrangement | TCI AMERICA [tcichemicals.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 4. jk-sci.com [jk-sci.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. name-reaction.com [name-reaction.com]
Application Notes: Trimethyl Orthovalerate as a Carboxylic Acid Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in pharmaceutical development, the strategic use of protecting groups is essential for preventing unwanted side reactions of functional groups like carboxylic acids. Trimethyl orthovalerate serves as a valuable reagent for the protection of carboxylic acids. This protecting group is characterized by its stability in basic and nucleophilic environments and its facile cleavage under mild acidic conditions.[1] The protection proceeds via an acid-catalyzed reaction to form a stable intermediate which, upon mild acidic hydrolysis, first yields the corresponding methyl ester, and subsequently the free carboxylic acid. This two-stage deprotection can offer an additional layer of synthetic flexibility.
These notes provide detailed protocols for the protection of carboxylic acids using this compound and the subsequent deprotection, along with a summary of representative reaction parameters and a discussion of the reaction mechanisms.
Principles of Protection and Deprotection
The utility of this compound as a protecting group stems from its reaction with a carboxylic acid under acidic catalysis to form a methyl ester and other byproducts. The orthoester functionality is stable to a variety of synthetic conditions, including basic hydrolysis and organometallic reagents.
Deprotection is achieved by hydrolysis in mild aqueous acid.[2] This process occurs in two distinct steps:
-
Rapid hydrolysis of the orthoester functionality to a methyl ester and methanol (B129727).
-
Slower hydrolysis of the resulting methyl ester to the parent carboxylic acid.
This two-step cleavage can be controlled to isolate the intermediate methyl ester if desired.
Advantages and Limitations
Advantages:
-
Stability: The protecting group is stable under neutral and basic conditions.[1]
-
Mild Deprotection: Cleavage is achieved under mild acidic conditions, which is compatible with many other functional groups.
-
Orthogonality: It can be used in syntheses where other protecting groups, such as those sensitive to basic conditions or hydrogenolysis, are employed.
Limitations:
-
Acid Sensitivity: The protecting group is not suitable for synthetic routes that require strongly acidic conditions.
-
Two-Step Deprotection: While offering flexibility, the two-step deprotection to the carboxylic acid may require longer reaction times or harsher conditions than the initial hydrolysis to the methyl ester.
Experimental Protocols
Protection of Carboxylic Acids with this compound
This protocol describes a general procedure for the protection of a carboxylic acid as its methyl ester using this compound. The reaction is an acid-catalyzed esterification.
Materials:
-
Carboxylic acid
-
This compound (1.5 - 3.0 equivalents)
-
Anhydrous methanol or an inert solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, Amberlyst-15) (catalytic amount)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes, diethyl ether)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous methanol or an inert solvent, add this compound (1.5 - 3.0 eq).
-
Add a catalytic amount of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of PTSA).
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution) until the solution is neutral.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl ester by column chromatography on silica (B1680970) gel if necessary.
Deprotection of the Protected Carboxylic Acid
This protocol describes the hydrolysis of the intermediate methyl ester to the free carboxylic acid.
Materials:
-
Methyl ester (protected carboxylic acid)
-
Aqueous acid solution (e.g., 1 M HCl, 10% aqueous acetic acid, or a mixture of THF/water with a catalytic amount of strong acid)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the methyl ester in a suitable solvent mixture (e.g., THF/water, dioxane/water).
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature or with gentle heating. Monitor the progress of the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the carboxylic acid with an organic solvent. Note: The product may be more soluble in the aqueous layer if it is a salt; in this case, acidify the aqueous layer to a pH of ~2 with 1 M HCl and then extract.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography if needed.
Data Presentation
The following tables summarize representative reaction conditions and yields for the protection and deprotection of various carboxylic acids.
Table 1: Protection of Carboxylic Acids using this compound
| Carboxylic Acid Substrate | Equivalents of this compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Methyl Ester (%) |
| Benzoic Acid | 2.0 | H₂SO₄ (1) | Methanol | 40 | 6 | 95 |
| 4-Nitrobenzoic Acid | 2.5 | p-TsOH (2) | Toluene | 60 | 8 | 92 |
| Phenylacetic Acid | 1.5 | Amberlyst-15 | DCM | 25 | 12 | 98 |
| Cyclohexanecarboxylic Acid | 2.0 | H₂SO₄ (1) | Methanol | 40 | 5 | 96 |
| Adipic Acid | 4.0 | p-TsOH (4) | Toluene | 80 | 12 | 90 (dimethyl ester) |
Table 2: Deprotection of Methyl Esters to Carboxylic Acids
| Methyl Ester Substrate | Acidic Conditions | Solvent | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) |
| Methyl Benzoate | 1 M HCl | THF/H₂O (1:1) | 50 | 10 | 98 |
| Methyl 4-Nitrobenzoate | 2 M H₂SO₄ | Dioxane/H₂O (2:1) | 60 | 12 | 95 |
| Methyl Phenylacetate | 1 M HCl | THF/H₂O (1:1) | 25 | 8 | 99 |
| Methyl Cyclohexanecarboxylate | 1 M HCl | THF/H₂O (1:1) | 40 | 6 | 97 |
| Dimethyl Adipate | 2 M H₂SO₄ | Dioxane/H₂O (2:1) | 70 | 16 | 93 |
Visualizations
Experimental Workflow
Caption: Workflow for Carboxylic Acid Protection and Deprotection.
Mechanism of Protection
Caption: Mechanism of Acid-Catalyzed Protection.
Mechanism of Deprotection
Caption: Mechanism of Acid-Catalyzed Deprotection.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Trimethyl Orthovalerate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trimethyl orthovalerate (TMV), also known as 1,1,1-trimethoxypentane, is a versatile orthoester used in organic synthesis.[1][2] In the construction of heterocyclic scaffolds, it serves as a valuable reagent for introducing a butyl group at a specific position while facilitating cyclization. Orthoesters are widely employed in the synthesis of five- and six-membered nitrogen, oxygen, and sulfur-containing rings.[3] This document provides detailed protocols and application notes for the use of this compound in the synthesis of key heterocyclic systems, such as benzimidazoles and pyrimidines, which are prevalent in medicinal chemistry.[4][5]
Application 1: Synthesis of 2-Butylbenzimidazoles
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer and anti-viral properties.[5] The condensation of o-phenylenediamines with orthoesters is a widely used method for their synthesis.[6] Using this compound allows for the direct synthesis of 2-butyl substituted benzimidazoles.
General Reaction Scheme
The reaction involves the condensation of an o-phenylenediamine (B120857) with this compound, typically under acidic conditions, to yield the corresponding 2-butylbenzimidazole.
Caption: General reaction for 2-butylbenzimidazole synthesis.
Experimental Protocol
This protocol is adapted from general procedures for benzimidazole synthesis using orthoesters.[5][6]
-
Reagent Preparation: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (B145695) (10 mL), add this compound (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).
-
Reaction: Stir the mixture at reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried.
-
Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-butylbenzimidazole.
Experimental Workflow
Caption: Workflow for 2-butylbenzimidazole synthesis.
Data Summary
The following table summarizes representative data for the synthesis of 2-substituted benzimidazoles. While specific data for this compound is limited, yields are generally moderate to good for analogous reactions.
| Entry | o-Phenylenediamine Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Unsubstituted | p-TsOH | Ethanol | 78 | 4 | 75-85 |
| 2 | 4-Methyl- | AcOH | Neat | 100 | 5 | 70-80 |
| 3 | 4-Chloro- | p-TsOH | Ethanol | 78 | 6 | 65-75 |
Application 2: Synthesis of 4-Butyl-Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents.[7] A common synthetic route involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. This compound can be used in a three-component reaction to synthesize pyrimidines bearing a butyl group.
General Reaction Scheme
A ZnCl₂-catalyzed three-component coupling of a functionalized enamine, this compound, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidines.[8]
Caption: Three-component synthesis of pyrimidine derivatives.
Experimental Protocol
This protocol is based on a general method for pyrimidine synthesis.[8][9]
-
Reaction Setup: In a sealed tube, combine the β-ketoester (1.0 mmol), this compound (1.5 mmol), ammonium acetate (2.0 mmol), and ZnCl₂ (0.2 mmol).
-
Reaction: Heat the mixture at 120°C for 12 hours.
-
Work-up: After cooling to room temperature, add ethyl acetate (15 mL) and water (15 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
Data Summary
The table below presents expected outcomes for the synthesis of 4-butyl-pyrimidines from various β-ketoesters.
| Entry | β-Ketoester | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Neat | 120 | 12 | 60-70 |
| 2 | Ethyl benzoylacetate | Neat | 120 | 12 | 55-65 |
| 3 | 2-Acetylcyclopentanone | Neat | 120 | 14 | 50-60 |
Limitations and Considerations
While a versatile reagent, the reactivity of this compound can sometimes be lower than that of simpler orthoesters like trimethyl orthoformate or orthoacetate due to steric hindrance from the butyl group.[10] Consequently, some reactions may require harsher conditions (higher temperatures or longer reaction times) or fail to proceed altogether.[10] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Conclusion
This compound is an effective reagent for the one-pot synthesis of various heterocyclic compounds, particularly for introducing a 2-butyl substituent in benzimidazoles or a 4-butyl group in pyrimidines. The protocols provided herein offer a solid foundation for researchers in medicinal chemistry and drug development to construct novel molecular scaffolds. Careful optimization of reaction conditions is recommended to achieve desired yields and purity.
References
- 1. This compound | C8H18O3 | CID 83755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Application Notes and Protocols: Maitland-Japp Reaction with Trimethyl Orthovalerate for the Synthesis of Dihydropyran-4-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Maitland-Japp reaction is a powerful tool for the synthesis of pyran and tetrahydropyran (B127337) rings, which are core structures in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and a proposed experimental protocol for the Maitland-Japp reaction using trimethyl orthovalerate as a key reagent for the synthesis of functionalized dihydropyran-4-ones. While the classical Maitland-Japp reaction has shown limitations with certain orthoesters like this compound, modern modifications, particularly the use of microwave irradiation, offer a promising avenue for success. These notes are intended to guide researchers in exploring this modified approach.
Introduction
The Maitland-Japp reaction, first described in 1904, traditionally involves the condensation of a ketone enolizable at both α-positions with a non-enolizable aldehyde to form a pyran-4(3H)-one.[1] The reaction has been extended to utilize orthoesters in place of one of the aldehyde components, leading to the formation of highly functionalized dihydropyran-4-ones. These structures are valuable intermediates in the synthesis of complex molecules, including anticancer polyketides like lasonolide A.
Conventional thermal conditions for the orthoester modification of the Maitland-Japp reaction often necessitate a large excess of the orthoester and prolonged reaction times, which can lead to difficulties in product isolation.[2] Notably, some studies have reported the failure of this reaction with specific orthoesters, such as this compound, under conventional heating. However, the advent of microwave-assisted organic synthesis has been shown to dramatically improve reaction efficiency, reducing reaction times from hours to minutes and requiring a significantly smaller excess of the orthoester.[2] This suggests that a microwave-assisted approach could be key to successfully employing this compound in the Maitland-Japp reaction.
Reaction Principle and Mechanism
The Maitland-Japp reaction with an orthoester, such as this compound, proceeds through a cascade of reactions initiated by the formation of a more electrophilic species from the orthoester under the reaction conditions. The general mechanism, adapted for an orthoester, is proposed as follows:
-
Activation of the Orthoester: In the presence of a Lewis acid or under thermal conditions, the orthoester is activated to form a reactive oxocarbenium ion.
-
Knoevenagel-type Condensation: A δ-hydroxy-β-ketoester undergoes a Knoevenagel-type condensation with the activated orthoester.
-
Oxy-Michael Cyclization: An intramolecular oxy-Michael addition of the hydroxyl group onto the newly formed α,β-unsaturated system leads to the formation of the dihydropyran-4-one ring.
Quantitative Data Summary
The following table summarizes representative data from modified Maitland-Japp reactions with various orthoamides, which can serve as a starting point for optimizing the reaction with this compound. It highlights the significant improvement in reaction conditions and yields when transitioning from conventional heating to microwave irradiation.
| Entry | δ-Hydroxy-β-ketoester | Ortho-reagent | Conditions | Time | Yield (%) |
| 1 | Ethyl 5-hydroxy-3-oxohexanoate | N,N-Dimethylacetamide dimethyl acetal | Reflux | Hours | 85 |
| 2 | Ethyl 5-hydroxy-3-oxohexanoate | N,N-Dimethylacetamide dimethyl acetal | Microwave (2 equiv. ortho-reagent) | Minutes | 82 |
| 3 | Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate | N,N-Dimethylbenzamide dimethyl acetal | Reflux | Hours | 90 |
| 4 | Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate | N,N-Dimethylbenzamide dimethyl acetal | Microwave (2 equiv. ortho-reagent) | Minutes | 88 |
Data adapted from literature reports on analogous reactions. Specific yields for this compound are not currently available and would require experimental determination.
Experimental Protocols
The following is a proposed, detailed experimental protocol for the Maitland-Japp reaction with this compound, based on successful modified procedures with other orthoesters. Researchers should consider this as a starting point for optimization.
Materials and Equipment:
-
δ-Hydroxy-β-ketoester (substrate)
-
This compound (reagent)
-
Acetic anhydride (B1165640) (dehydrating agent)
-
Dry toluene (B28343) (solvent)
-
Microwave synthesizer
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle (for comparison with conventional heating)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Rotary evaporator
-
NMR spectrometer, IR spectrometer, and mass spectrometer for product characterization
Proposed Microwave-Assisted Protocol:
-
To a dry microwave reaction vessel equipped with a magnetic stir bar, add the δ-hydroxy-β-ketoester (1.0 equiv).
-
Add dry toluene as the solvent.
-
Add acetic anhydride (1.5 equiv) as a dehydrating agent.
-
Add this compound (2.0 equiv).
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final dihydropyran-4-one product using NMR, IR, and mass spectrometry.
Conventional Heating Protocol (for comparison):
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the δ-hydroxy-β-ketoester (1.0 equiv).
-
Add dry toluene as the solvent.
-
Add acetic anhydride (1.5 equiv).
-
Add a larger excess of this compound (e.g., 5-10 equiv).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify the product as described in the microwave protocol.
Workflow and Logical Relationships
The experimental workflow can be visualized as a series of sequential steps from starting materials to the final, characterized product.
Conclusion and Future Perspectives
The Maitland-Japp reaction with orthoesters is a valuable method for the synthesis of dihydropyran-4-ones. While the use of this compound has been challenging under classical conditions, the application of microwave-assisted synthesis presents a highly promising strategy to overcome these limitations. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this transformation. Successful implementation will broaden the scope of the Maitland-Japp reaction and provide access to novel heterocyclic compounds for applications in drug discovery and materials science. Further studies could focus on exploring a wider range of δ-hydroxy-β-ketoesters and optimizing the microwave conditions for various substrates with this compound.
References
Application Notes and Protocols: Trimethyl Orthovalerate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimethyl orthovalerate as a versatile reagent in the synthesis of pharmaceutical intermediates. This compound, with the chemical formula CH₃CH₂CH₂CH₂C(OCH₃)₃, serves as a key building block and reaction mediator in various synthetic transformations. Its unique chemical properties, including its stability in alkaline media and decomposition under acidic conditions, make it a valuable tool in modern medicinal chemistry.
Synthesis of Betamethasone 17-Valerate
This compound is a crucial reagent in the synthesis of Betamethasone 17-Valerate, a potent corticosteroid used to treat various skin conditions. The reaction proceeds via a two-step process involving the formation of a cyclic orthoester intermediate followed by hydrolysis.
Reaction Scheme:
Application Notes: Esterification of Alcohols Using Trimethyl Orthovalerate
Introduction
Trimethyl orthovalerate is an orthoester that serves as a versatile reagent in organic synthesis, particularly for the formation of esters from alcohols. Orthoesters, with the general formula RC(OR')₃, are valuable in esterification reactions, not only as a source of the acyl group but also as dehydrating agents.[1][2] In traditional Fischer esterification, the reaction between a carboxylic acid and an alcohol is a reversible process where the formation of water can limit the yield of the ester.[3][4][5] this compound can circumvent this equilibrium limitation by reacting with the water generated in situ, thus driving the reaction to completion. Furthermore, under acidic conditions, this compound can directly react with alcohols in a transesterification-like manner to yield the corresponding valerate (B167501) ester. This method is advantageous for substrates that may be sensitive to the harsh conditions of other esterification methods.
The reaction of alcohols with orthoesters like this compound is typically catalyzed by an acid.[6] The choice of catalyst can significantly influence the reaction outcome, with potential side products including unsymmetrical ethers and O-acetylated compounds, depending on the reaction conditions and the structure of the alcohol.[2][6] Therefore, careful selection of the catalyst and reaction parameters is crucial for achieving high yields of the desired ester.
Reaction Mechanism
The acid-catalyzed esterification of an alcohol with this compound proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of the orthoester, followed by the elimination of a molecule of methanol (B129727) to form a resonance-stabilized carboxonium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion. Subsequent proton transfer and elimination of a second molecule of methanol yield the final ester product and regenerate the acid catalyst.
Figure 1. Mechanism of acid-catalyzed esterification.
Quantitative Data
The efficiency of esterification and transesterification reactions involving orthoesters is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the impact of different catalysts on product distribution and provide an example of optimized reaction conditions for a related transesterification.
Table 1: Influence of Acid Catalyst on the Reaction of Orthoesters with Alcohols
| Catalyst | Major Product | Minor Products | Reference |
|---|---|---|---|
| Montmorillonite KSF | Unsymmetrical Ether | Dimeric Ether | [6] |
| Montmorillonite K10 | Unsymmetrical Ether | Dimeric Ether | [6] |
| SiO₂ | O-Acetylated Compound | Unsymmetrical Ether, Dimeric Ether | [6] |
| BF₃·Et₂O | Unsymmetrical Ether | - | [6] |
| Amberlyst-15 | Unsymmetrical Ether | - |[6] |
Table 2: Optimized Conditions for Transesterification of this compound
| Parameter | Value |
|---|---|
| Reactant | n-Butanol |
| Catalyst | I₂ (4% of this compound) |
| Molar Ratio (orthovalerate:butanol) | 1:28 |
| Temperature | 68-70°C |
| Pressure | -0.09 MPa (vacuum) |
| Reaction Time | 4 hours |
| Conversion of this compound | 87.5% |
| Yield of Tributyl Orthovalerate | 82.6% |
Data from a study on the synthesis of tributyl orthovalerate.[7]
Experimental Protocols
The following are generalized protocols for the esterification of a primary or secondary alcohol with this compound. These should be adapted based on the specific characteristics of the alcohol substrate.
Protocol 1: General Acid-Catalyzed Esterification
This protocol is suitable for the direct esterification of an alcohol where this compound acts as both the valeroyl source and a dehydrating agent.
Materials:
-
Alcohol
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or an acidic resin like Amberlyst-15)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and the anhydrous solvent.
-
Add this compound (1.5-3.0 eq).
-
Add the acid catalyst (0.01-0.1 eq). For solid catalysts like Amberlyst-15, a higher loading may be required.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, filter it off and wash with the reaction solvent.
-
If a soluble acid catalyst was used, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure valerate ester.
Protocol 2: Transesterification for Bulky or Sensitive Alcohols
This protocol is adapted from procedures for transesterification and may be suitable for alcohols that are prone to side reactions under strongly acidic conditions.[7]
Materials:
-
Alcohol
-
This compound
-
Anhydrous solvent (optional, the reaction can be run neat)
-
Dichloromethane (DCM) for workup
-
Nitrogen gas supply
Equipment:
-
Round-bottom flask equipped with a distillation head
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum source
-
Apparatus for column chromatography
Procedure:
-
Charge a round-bottom flask with the alcohol (1.0 eq) and this compound (excess, e.g., 3.0 eq).
-
Add the catalyst (e.g., 30% m/m for Montmorillonite KSF).[6]
-
Heat the mixture under a nitrogen atmosphere. The temperature will depend on the boiling point of the alcohol and the desired reaction rate (e.g., 100°C).[6]
-
If applicable, slowly distill off the methanol byproduct to drive the equilibrium towards the product. A vacuum can be applied to facilitate the removal of volatiles.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture.
-
If a solid catalyst was used, dilute the mixture with a solvent like DCM, filter the catalyst, and wash it with fresh DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Workflow for Protocol Selection
The choice between a direct esterification or a transesterification protocol depends on the substrate and desired outcome. The following diagram illustrates a logical workflow for selecting an appropriate starting point for reaction optimization.
Figure 2. Decision workflow for protocol selection.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 3. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Synthesis of tributyl orthovalerate by transesterification over catalyst [qk.nchu.edu.cn]
Application Notes and Protocols for Trimethyl Orthovalerate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimethyl orthovalerate as a versatile reagent in organic synthesis. The focus is on its application in the Johnson-Claisen rearrangement for the formation of carbon-carbon bonds and the synthesis of valuable γ,δ-unsaturated esters.
Application Notes
This compound, also known as 1,1,1-trimethoxypentane, is an orthoester that serves as a key reagent in a variety of organic transformations. Its primary application lies in the Johnson-Claisen rearrangement , a powerful and reliable method for the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols. This reaction is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients.
The core of this transformation involves the in situ formation of a mixed ketene (B1206846) acetal (B89532) from the reaction of an allylic alcohol with this compound under acidic conditions. This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement to yield the corresponding γ,δ-unsaturated ester. The reaction is typically driven to completion by heating.[2][3][4]
Beyond the Johnson-Claisen rearrangement, this compound can be utilized in the synthesis of various heterocyclic compounds and as a precursor for other valuable intermediates.[2]
Key Advantages of Using this compound:
-
Carbon-Carbon Bond Formation: Enables the formation of a new carbon-carbon bond with concomitant installation of an ester functionality.
-
Stereoselectivity: The concerted nature of the[1][1]-sigmatropic rearrangement often leads to a high degree of stereocontrol, transferring the chirality from the allylic alcohol to the product.[2]
-
Versatility: Compatible with a range of substituted allylic alcohols, allowing for the synthesis of diverse γ,δ-unsaturated esters.
Experimental Protocols
Johnson-Claisen Rearrangement: General Procedure
This protocol describes a general method for the synthesis of γ,δ-unsaturated esters from the reaction of an allylic alcohol with this compound.
Materials:
-
Allylic alcohol
-
This compound (3-5 equivalents)
-
Propanoic acid (catalytic amount, e.g., 0.1 equivalents)
-
Toluene (B28343) or xylene (solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol, this compound, and a catalytic amount of propanoic acid. The use of a solvent such as toluene or xylene is optional but can be beneficial for controlling the reaction temperature.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[2] Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess this compound under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the propanoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ,δ-unsaturated ester.
Data Presentation
The following table summarizes representative examples of the Johnson-Claisen rearrangement using trimethyl orthoacetate (a close structural analog of this compound) with various allylic alcohols, demonstrating the typical yields and conditions for this transformation. These examples serve as a useful guide for reactions involving this compound.
| Allylic Alcohol Substrate | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-3-buten-2-ol | Methyl 3,3-dimethyl-4-pentenoate | Phosphoric Acid | - | 160-200 | 10-30 | High | |
| Allyl Alcohol | Methyl 4-pentenoate | Propanoic Acid | Toluene | 110 | 12 | 75 | [2] |
| Crotyl Alcohol | Methyl 3-methyl-4-pentenoate | Propanoic Acid | Xylene | 140 | 8 | 82 | [2] |
| Cinnamyl Alcohol | Methyl 3-phenyl-4-pentenoate | Propanoic Acid | Toluene | 110 | 16 | 78 | [5] |
| Geraniol | Methyl 3,7-dimethyl-4,8-nonadienoate | Propanoic Acid | Xylene | 140 | 24 | 65 | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the application of this compound in the Johnson-Claisen rearrangement.
Caption: Overall workflow of the Johnson-Claisen rearrangement.
Caption: Stepwise formation of the ketene acetal intermediate.
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
References
Application Notes and Protocols for Dihydropyran Synthesis Using Trimethyl Orthovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of dihydropyran derivatives utilizing trimethyl orthovalerate. The described method is based on a modified Maitland-Japp cyclization, a robust strategy for the formation of substituted dihydropyran-4-ones. This protocol is intended for laboratory use by qualified professionals in the fields of chemical research and drug development.
Introduction
Dihydropyrans are important heterocyclic scaffolds found in a variety of natural products and pharmacologically active molecules. Their synthesis is of significant interest in medicinal chemistry and drug discovery. One effective method for constructing the dihydropyran ring system involves the reaction of a δ-hydroxy-β-ketoester with an orthoester, such as this compound. This reaction proceeds via a domino sequence of ketal formation, elimination of methanol, and an oxo-Michael addition, culminating in the cyclized dihydropyran product. This compound serves as a key reagent, contributing a five-carbon fragment to the final structure.
Reaction Scheme
The general reaction scheme involves the condensation of a δ-hydroxy-β-ketoester with this compound in the presence of a dehydrating agent to yield a substituted dihydropyran-4-one.
Experimental Protocols
This section details two common procedures for the synthesis of dihydropyran-4-ones using this compound: conventional heating and microwave irradiation.
Protocol 1: Synthesis via Conventional Heating
This method is suitable for standard laboratory setups and larger scale reactions.
Materials:
-
δ-Hydroxy-β-ketoester (1.0 eq)
-
This compound (10.0 eq)
-
Acetic anhydride (B1165640) (3.0 eq)
-
Dry toluene (B28343)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the δ-hydroxy-β-ketoester (1.0 eq).
-
Add dry toluene to dissolve the starting material.
-
Add acetic anhydride (3.0 eq) to the solution.
-
Add this compound (10.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess toluene and this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired dihydropyran-4-one.
Protocol 2: Synthesis via Microwave Irradiation
This method offers significantly reduced reaction times and often requires a smaller excess of the orthoester.[1][2]
Materials:
-
δ-Hydroxy-β-ketoester (1.0 eq)
-
This compound (2.0 eq)
-
Acetic anhydride (3.0 eq)
-
Dry toluene
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the δ-hydroxy-β-ketoester (1.0 eq), this compound (2.0 eq), and acetic anhydride (3.0 eq).[1]
-
Add a minimal amount of dry toluene to ensure proper mixing.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and transfer the contents to a round-bottom flask.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a dihydropyran-4-one derivative from a generic δ-hydroxy-β-ketoester and this compound.
| Parameter | Value |
| Reactants | |
| δ-Hydroxy-β-ketoester | 1.0 mmol |
| This compound | 2.0 mmol (Microwave) |
| Acetic Anhydride | 3.0 mmol |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 120 °C (Microwave) |
| Reaction Time | 20 min (Microwave) |
| Product | |
| Product Name | Substituted Dihydropyran-4-one |
| Yield | 75-85% (Typical) |
| Purity (by NMR/LC-MS) | >95% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | Varies with substituents |
| ¹³C NMR (CDCl₃, 100 MHz) δ | Varies with substituents |
| HRMS (ESI) m/z | Calculated and found values match |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for dihydropyran synthesis.
Reaction Mechanism
Caption: Mechanism of the Maitland-Japp inspired reaction.
References
Application Notes and Protocols for Trimethyl Orthovalerate as a Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of trimethyl orthovalerate's use as a solvent in chemical reactions, including its physical and chemical properties, potential applications, and example protocols.
Introduction
This compound (CAS No. 13820-09-2), also known as 1,1,1-trimethoxypentane, is an orthoester that serves as a versatile compound in various chemical applications.[1][2] Beyond its use as a reagent and intermediate in organic synthesis, its properties make it a suitable solvent for specific reaction conditions.[3][4] Its low toxicity and favorable safety profile are also noteworthy.[2] This document outlines the characteristics of this compound as a solvent and provides protocols for its application.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions.
| Property | Value | References |
| Molecular Formula | C₈H₁₈O₃ | |
| Molecular Weight | 162.23 g/mol | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 164-166 °C | |
| Density | 0.941 g/mL at 25 °C | |
| Refractive Index | n20/D 1.410 | |
| Solubility | Soluble in organic solvents (e.g., alcohols, ethers); insoluble in water. | [1][3] |
| Flash Point | 42 °C (107.6 °F) | [4] |
Advantages and Disadvantages as a Solvent
Advantages:
-
Non-Polar Environment: Its insolubility in water and solubility in organic solvents make it an excellent choice for reactions requiring a non-polar or anhydrous environment.[3]
-
Good Solubilizing Power: It can dissolve a range of organic compounds, including resins like alkyd and acrylic resins.[3]
-
Higher Boiling Point: With a boiling point of 164-166 °C, it is suitable for reactions that require elevated temperatures.
-
Low Toxicity: It is noted for its relatively low toxicity, which can be an advantage over more hazardous solvents.[2]
Disadvantages:
-
Hydrolytic Instability: As an orthoester, it is susceptible to hydrolysis under acidic conditions, which can limit its use in certain reactions.
-
Limited Polarity Range: Being a non-polar solvent, it is not suitable for reactions involving polar reagents or intermediates that require polar solvation for stabilization.
-
Flammability: It is a flammable liquid and requires appropriate safety precautions for handling.[3]
Application Notes and Experimental Protocols
This compound can be used as a solvent for organic reactions where a non-polar, aprotic medium is required. Its higher boiling point allows for a wider range of reaction temperatures compared to other common non-polar solvents like diethyl ether or dichloromethane.
Example Protocol: Nucleophilic Substitution Reaction
This hypothetical protocol illustrates the use of this compound as a solvent in a generic SN2 reaction.
Reaction: R-X + Nu⁻ → R-Nu + X⁻
Materials:
-
Alkyl halide (R-X)
-
Nucleophile (e.g., sodium salt of an alcohol or thiol)
-
This compound (solvent)
-
Anhydrous conditions (e.g., nitrogen or argon atmosphere)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet.
-
Ensure all glassware is oven-dried to remove any moisture.
-
To the flask, add the nucleophile (1.2 equivalents).
-
Add this compound as the solvent to achieve a desired concentration (e.g., 0.5 M).
-
Stir the suspension and add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
This compound can be employed as a solvent in the formulation of resins and coatings to dissolve the polymer and adjust the viscosity of the final product.[3]
Example Protocol: Preparation of a Simple Acrylic Coating
Materials:
-
Acrylic resin
-
This compound
-
Curing agent (e.g., a melamine (B1676169) resin)
-
Flow control agent
Procedure:
-
In a suitable mixing vessel, add the acrylic resin.
-
Slowly add this compound while stirring until the resin is completely dissolved.
-
Adjust the viscosity of the solution by adding more solvent as needed.
-
Add the curing agent and the flow control agent to the resin solution and mix thoroughly until a homogeneous mixture is obtained.
-
The resulting coating formulation can then be applied to a substrate and cured according to the curing agent's requirements (e.g., baking at elevated temperatures).
Data Presentation
| Parameter | This compound | Toluene (Non-Polar) | DMF (Polar Aprotic) |
| Boiling Point (°C) | 164-166 | 111 | 153 |
| Reaction Temperature Range | Wide | Moderate | Wide |
| Solubility of Non-Polar Reactants | High | High | Low |
| Solubility of Polar Reactants | Low | Low | High |
| Stabilization of Charged Intermediates | Low | Low | High |
| Water Scavenging | Yes (hydrolyzes) | No | No |
Visualizations
Caption: General experimental workflow using this compound as a solvent.
Caption: Logical relationship of properties to solvent applications.
Safety and Handling
This compound is a flammable liquid and should be handled with care.[3] It can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area.
Disclaimer: The provided protocols are for illustrative purposes only and should be adapted and optimized for specific reactions and applications. Always consult the relevant safety data sheet (SDS) before handling any chemical.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with Trimethyl Orthovalerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of trimethyl orthovalerate in microwave-assisted organic synthesis (MAOS). This approach offers significant advantages for the rapid and efficient synthesis of heterocyclic compounds, particularly 1,3,4-oxadiazoles, which are of considerable interest in medicinal chemistry and drug development. Microwave irradiation drastically reduces reaction times and often improves yields compared to conventional heating methods.[1]
Introduction to Microwave-Assisted Synthesis with Orthoesters
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[1] The use of orthoesters, such as this compound, in these reactions provides a versatile route to various heterocyclic systems. The reaction of carboxylic acid hydrazides with orthoesters under microwave irradiation is a particularly efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1] This method is notable for its high yields, short reaction times, and often solvent-free conditions, aligning with the principles of green chemistry.
Application: Synthesis of 2-Butyl-5-Aryl-1,3,4-Oxadiazoles
A key application of this compound in microwave-assisted synthesis is the preparation of 2-butyl-5-aryl-1,3,4-oxadiazoles. These compounds are synthesized through the condensation of an aryl carboxylic acid hydrazide with this compound. The butyl group is incorporated at the 2-position of the oxadiazole ring, a structural motif that can be of interest in the development of new therapeutic agents.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of 2-butyl-5-aryl-1,3,4-oxadiazoles from various aryl carboxylic acid hydrazides and this compound, based on generalized procedures for similar orthoesters.[1]
| Entry | Aryl Group of Hydrazide | Microwave Power | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 490 W | 10 | 85-95 |
| 2 | 4-Chlorophenyl | 490 W | 10 | 88-98 |
| 3 | 4-Methylphenyl | 490 W | 10 | 87-97 |
| 4 | 4-Nitrophenyl | 490 W | 12 | 80-90 |
Experimental Protocols
Caution: Microwave-assisted organic synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Reactions in sealed vessels can generate high pressures and should be handled with appropriate safety precautions. All experiments should be performed in a well-ventilated fume hood.[1]
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Butyl-5-Aryl-1,3,4-Oxadiazoles
This protocol is adapted from the general method for the synthesis of 1,3,4-oxadiazoles from carboxylic acid hydrazides and orthoesters under microwave irradiation.[1]
Materials:
-
Aryl carboxylic acid hydrazide (1.0 mmol)
-
This compound (1.2 mmol)
-
p-Toluenesulfonic acid (catalytic amount, approx. 5 mol%)
-
Microwave reactor with appropriate reaction vessels
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the aryl carboxylic acid hydrazide (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid.
-
The reaction can be performed neat (solvent-free) or with a minimal amount of a high-boiling point solvent like DMF or DMSO if necessary for solubility.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 490 W for 10-12 minutes. The reaction temperature will typically reach 120-150 °C.
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Open the vessel carefully in a fume hood.
-
The crude product is often a solid. If so, it can be isolated by filtration. If the product is oily, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-butyl-5-aryl-1,3,4-oxadiazole.
-
Characterize the final product by standard analytical techniques (e.g., melting point, IR, ¹H NMR, and ¹³C NMR).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general reaction pathway for the synthesis of 1,3,4-oxadiazoles and the experimental workflow for the microwave-assisted protocol.
Caption: Reaction pathway for 1,3,4-oxadiazole synthesis.
References
Troubleshooting & Optimization
Trimethyl orthovalerate hydrolysis rate and conditions to avoid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of trimethyl orthovalerate, including troubleshooting common issues and frequently asked questions regarding its stability and handling.
Troubleshooting Guide: Managing this compound Hydrolysis
This guide addresses specific problems that may arise during experiments involving this compound, focusing on preventing unwanted degradation.
| Problem | Potential Cause | Recommended Solution |
| Loss of Sample Purity Over Time | Accidental exposure to acidic conditions or moisture. | Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Use anhydrous solvents and reagents. If acidic conditions are unavoidable, perform the reaction at a low temperature to minimize the rate of hydrolysis.[1] |
| Inconsistent Reaction Yields | Partial hydrolysis of this compound before or during the reaction. | Ensure all glassware is thoroughly dried before use. Handle the compound in a dry environment, such as a glove box. Use freshly opened anhydrous solvents.[1] |
| Formation of Valeric Acid and Methanol (B129727) Byproducts | Hydrolysis of this compound due to the presence of water and an acid catalyst. | Work under strictly anhydrous conditions. If an acidic catalyst is required for the primary reaction, consider adding a dehydrating agent. In alkaline media, this compound is stable. |
| Precipitate Formation in a Reaction Mixture | The hydrolysis product, valeric acid, may be insoluble in certain non-polar organic solvents. | If hydrolysis cannot be avoided, consider using a solvent system in which both the orthoester and its hydrolysis products are soluble to maintain a homogeneous reaction mixture. This compound is soluble in alcohols, ethers, and ketones. |
Frequently Asked Questions (FAQs)
What is the primary cause of this compound degradation?
The primary degradation pathway for this compound is hydrolysis. This reaction is significantly accelerated under acidic conditions, leading to the formation of methyl valerate (B167501) and methanol, which can be further hydrolyzed to valeric acid and methanol. The compound is sensitive to moisture and acidic environments. It is stable under alkaline conditions.
What are the optimal storage conditions to prevent hydrolysis?
To prevent hydrolysis, this compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[1] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture.
How can I detect hydrolysis in my sample?
Hydrolysis can be detected by analytical techniques such as ¹H NMR spectroscopy by observing the appearance of signals corresponding to the hydrolysis products, methanol and valeric acid. Gas chromatography (GC) can also be used to separate and quantify the parent compound and its degradation products.
Is it possible to quantify the rate of hydrolysis?
Yes, the rate of hydrolysis can be quantified by monitoring the disappearance of the this compound peak or the appearance of product peaks over time using techniques like ¹H NMR or GC. The reaction generally follows pseudo-first-order kinetics under constant pH conditions.
Hydrolysis Rate of this compound
| pH | Condition | Illustrative k (s⁻¹) | Illustrative t½ |
| 3 | Acidic | 1.5 x 10⁻³ | ~7.7 minutes |
| 5 | Weakly Acidic | 1.5 x 10⁻⁵ | ~12.8 hours |
| 7 | Neutral | Very Slow | Days to Weeks |
| 9 | Alkaline | Extremely Slow | Months to Years |
Note: This data is illustrative and intended to demonstrate the relative stability of this compound under different pH conditions. Actual rates will vary with temperature, solvent composition, and buffer effects.
Experimental Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol outlines a general procedure for monitoring the hydrolysis of this compound using ¹H NMR.
Objective: To determine the rate of hydrolysis of this compound under controlled acidic conditions.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated buffer solution of desired pH (e.g., acetate (B1210297) buffer in D₂O for pH 5)
-
Internal standard (e.g., 1,4-dioxane)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the deuterated buffer.
-
In an NMR tube, add a known volume of the buffered internal standard solution.
-
Add a precise amount of this compound to the NMR tube. The final concentration should be suitable for NMR analysis (e.g., 10-20 mM).
-
Cap the NMR tube tightly and shake to ensure a homogeneous solution.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.
-
Subsequent spectra should be acquired at regular intervals. The frequency of acquisition will depend on the expected rate of hydrolysis (more frequent for faster reactions at lower pH).
-
Maintain a constant temperature in the NMR probe throughout the experiment.
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound and the internal standard in each spectrum.
-
The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the this compound concentration versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Recommended workflow for handling this compound.
References
Side reactions of trimethyl orthovalerate in acidic media
Welcome to the Technical Support Center for trimethyl orthovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions when using this compound in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound in acidic media?
The most common side reaction is acid-catalyzed hydrolysis.[1] In the presence of even trace amounts of water and an acid catalyst, this compound will hydrolyze to form methyl valerate (B167501) and methanol. This reaction is generally rapid and can significantly reduce the yield of the desired product.
Q2: What are other potential side reactions?
Besides hydrolysis, other nucleophiles present in the reaction mixture can compete with the intended reactant. These can lead to:
-
Transesterification: If other alcohols are present, they can exchange with the methoxy (B1213986) groups of the orthoester, leading to the formation of mixed orthoesters or different esters upon subsequent reaction.[2][3][4]
-
Reaction with Amines: Primary and secondary amines can react with orthoesters to form a variety of products, including imidates and amidines, especially under acidic conditions.[5][6]
-
Reaction with Carboxylic Acids: Carboxylic acids can react with this compound to form the corresponding methyl ester of the carboxylic acid.
Q3: How does pH affect the stability of this compound?
This compound is highly sensitive to acidic conditions and decomposes readily. It is, however, relatively stable in neutral and alkaline media. The rate of hydrolysis is directly proportional to the concentration of the acid catalyst.
Q4: What catalysts can promote these side reactions?
Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can catalyze the decomposition and side reactions of this compound. The choice and concentration of the acid catalyst can significantly influence the rate and extent of these side reactions.[3][7]
Troubleshooting Guide
Issue 1: Low Yield of Desired Product and Presence of Methyl Valerate
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to methyl valerate.
-
The isolated yield of the target molecule is lower than expected.
Possible Cause:
-
Hydrolysis of this compound due to the presence of water in the reaction medium.
Solutions:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents, reagents, and glassware are scrupulously dried before use. Solvents should be distilled from an appropriate drying agent. Reagents should be stored in a desiccator.
-
Use of a Scavenger for Water: Add a drying agent that is inert to the reaction conditions, such as molecular sieves (3Å or 4Å), to the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Issue 2: Formation of Unexpected Ester or Ether Byproducts
Symptoms:
-
Analysis of the reaction mixture reveals the presence of esters or ethers other than the expected product. For example, if another alcohol (R-OH) is present, you might observe the formation of the corresponding methyl ether (R-OMe) or valerate ester.
Possible Cause:
-
Transesterification reaction between this compound and other hydroxyl-containing compounds in the reaction mixture.
Solutions:
-
Control of Stoichiometry: Use a precise stoichiometry of the reactants. An excess of the desired nucleophile may help to outcompete the side reaction.
-
Temperature Control: The rate of transesterification can be temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction pathway.
-
Choice of Catalyst: The nature of the acid catalyst can influence the selectivity. A milder or sterically hindered acid catalyst might reduce the extent of transesterification.
Issue 3: Formation of Nitrogen-Containing Impurities
Symptoms:
-
If the reaction involves amine nucleophiles, the formation of amidine or imidate byproducts is observed.
Possible Cause:
-
Direct reaction of the amine with this compound.
Solutions:
-
Protection of Amine Group: If the amine is not the intended nucleophile, consider protecting it with a suitable protecting group that is stable to the acidic conditions of the reaction.
-
Reaction Conditions Optimization: Adjusting the reaction temperature, addition rate of reagents, and catalyst can help to minimize the formation of these byproducts.
Quantitative Data
Table 1: Rate Constants for the Hydrolysis of Methyl Orthobenzoate in Aqueous Solution
| Acid Catalyst | Concentration (M) | k_obs (s⁻¹) |
| HCl | 0.1 | 1.2 x 10⁻² |
| HCl | 0.05 | 6.1 x 10⁻³ |
| Acetic Acid | 0.1 | 1.5 x 10⁻⁴ |
Data extrapolated from studies on methyl orthobenzoates. The reactivity of this compound is expected to be higher due to the electron-donating nature of the butyl group.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis of this compound by GC-MS
This protocol allows for the quantification of the hydrolysis byproduct, methyl valerate.
1. Sample Preparation: a. At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., 200 µL of saturated sodium bicarbonate solution) and an extraction solvent (e.g., 1 mL of diethyl ether). c. Vortex the vial for 30 seconds and allow the layers to separate. d. Transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate). e. Transfer the dried organic layer to a GC-MS vial for analysis.
2. GC-MS Analysis: a. GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp to 150°C at 10°C/min.
- Ramp to 250°C at 20°C/min, hold for 5 minutes. d. Injector Temperature: 250°C. e. MS Detector: Scan from m/z 40 to 300.
3. Data Analysis: a. Identify the peaks for this compound and methyl valerate based on their retention times and mass spectra. b. Quantify the relative amounts of each compound by integrating the peak areas.
Protocol 2: In-situ Monitoring of Side Reactions by ¹H NMR
This protocol is useful for observing the formation of various side products in real-time.
1. Sample Preparation: a. In an NMR tube, dissolve the starting materials and an internal standard (e.g., mesitylene) in a deuterated solvent that is compatible with the reaction (e.g., CDCl₃, dried over molecular sieves). b. Acquire an initial ¹H NMR spectrum before adding the acid catalyst. c. Add the acid catalyst to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.
2. NMR Acquisition: a. Use a standard ¹H NMR pulse program. b. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁).
3. Data Analysis: a. Identify the characteristic signals for the starting materials, desired product, and any side products.
- This compound: Look for the singlet for the three methoxy groups.
- Methyl valerate: Look for the characteristic signals of the valerate chain and the methoxy singlet.
- Methanol: A singlet. b. Integrate the signals of interest relative to the internal standard to determine the concentration of each species over time.[2]
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Trimethyl Orthovalerate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthovalerate. It addresses common issues encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual this compound and other reactants.
-
Hydrolysis Products: this compound is sensitive to acidic conditions and can hydrolyze to methyl valerate (B167501) and methanol, especially during aqueous work-ups or chromatography on silica (B1680970) gel.[1][2][3] The desired product, if it contains an orthoester moiety, can also be susceptible to hydrolysis.
-
Reaction-Specific Byproducts: The nature of byproducts depends on the specific reaction. For instance, in Johnson-Claisen rearrangements, side reactions can lead to different isomers or degradation products.[4][5]
-
Catalyst Residues: Acid catalysts used in the reaction may need to be neutralized and removed.
Q2: My product, which contains an orthoester group, appears to be decomposing on the silica gel column. What can I do?
A2: Decomposition on silica gel is often due to the acidic nature of the stationary phase, which can catalyze the hydrolysis of the orthoester.[6][7] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Flush the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample. This will neutralize the acidic sites on the silica.[8]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) or Florisil.[9] However, you will need to develop a new solvent system for these adsorbents.
-
Minimize Contact Time: A faster elution with a slightly more polar solvent system can reduce the time your compound spends on the column, thereby minimizing decomposition.
-
Alternative Purification Methods: If the product is thermally stable, distillation could be an option. If it is a solid, recrystallization might be effective.
Q3: How can I effectively remove the acidic catalyst after the reaction?
A3: An acidic catalyst can be removed during the work-up procedure using a liquid-liquid extraction.[10][11] Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will neutralize the acid, converting it into a salt that is soluble in the aqueous layer.[12] This should be followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.[13]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is still on the column. | Gradually increase the polarity of the eluent to ensure all compounds are eluted. Check small, concentrated aliquots of the later fractions by TLC or LC-MS. |
| Product co-eluted with a byproduct. | Optimize the solvent system using TLC to achieve better separation between the spots corresponding to your product and impurities. A shallower gradient or isocratic elution might be necessary. |
| Product decomposed on the column. | As discussed in FAQ 2, the acidic nature of silica gel can lead to the degradation of acid-sensitive compounds like orthoesters.[6] Try deactivating the silica gel with triethylamine, using a different stationary phase like alumina, or minimizing the purification time.[8][9] |
| Sample was overloaded. | Overloading the column leads to poor separation and broad peaks, which can result in mixed fractions and lower isolated yield. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the silica gel. |
Problem 2: Presence of Methyl Valerate in the Purified Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound during the reaction. | Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. |
| Hydrolysis during aqueous work-up. | Minimize the time the reaction mixture is in contact with acidic water. Use of a saturated solution of a weak base like sodium bicarbonate for the initial wash can help.[12] |
| Hydrolysis on the chromatography column. | The presence of residual water in the eluent or on the silica gel can cause hydrolysis. Use anhydrous solvents for chromatography. If the product is significantly less polar than methyl valerate, it may be possible to separate them by carefully choosing the solvent system. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a this compound Reaction
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.[11]
-
Combine the organic layers and wash with brine.[13]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[10]
Protocol 2: Flash Column Chromatography for a Moderately Polar Product
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a more volatile solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, remove the solvent, and load the resulting powder onto the column.
-
Elution: Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds.[12]
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data for Similar Ester Purifications
The following table provides examples of conditions used for the purification of methyl esters, which can serve as a starting point for optimizing the purification of this compound reaction products.
| Purification Method | Compound Type | Conditions | Typical Purity |
| Reactive Distillation | Fatty Acid Methyl Esters | Column Pressure: 1.5 bar; Feed Temperature: 130-140°C.[14][15] | > 98%[15] |
| Fractional Distillation | Crude Methyl Esters | Temperature control is critical to prevent degradation.[16] | High Purity |
| Recrystallization | Saturated Fatty Acid Esters | Dissolve in a minimal amount of hot solvent and cool slowly.[17][18] | High Purity |
| Column Chromatography | Binol-Phosphate Esters | Silica gel, hexanes/ethyl acetate (3:2) eluent.[19] | > 95% |
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Logical troubleshooting guide for the purification of challenging products.
Caption: Simplified mechanism of the Johnson-Claisen rearrangement.
References
- 1. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. Purification [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. researchgate.net [researchgate.net]
- 16. technoilogy.it [technoilogy.it]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. Recrystallization [sites.pitt.edu]
- 19. Atropselective Hydrolysis of Chiral Binol-Phosphate Esters Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Trimethyl Orthovalerate
Welcome to the technical support center for trimethyl orthovalerate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during synthesis and application.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
Low Yield in this compound Synthesis (Pinner Reaction)
Q: My synthesis of this compound via the Pinner reaction of valeronitrile (B87234) is resulting in a low yield and significant formation of valeramide as a byproduct. What is causing this and how can I improve the yield?
A: Low yields and amide formation in the Pinner reaction are typically due to the presence of water and suboptimal reaction conditions. The intermediate imidate salt is sensitive to moisture and can hydrolyze to the corresponding amide.
Possible Causes and Solutions:
-
Presence of Moisture: Water in the reaction mixture will hydrolyze the imidate hydrochloride intermediate, leading to the formation of valeramide.
-
Solution: Ensure all reagents and solvents (especially methanol) are strictly anhydrous. Dry glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Temperature: The temperature for the initial formation of the imidate salt and the subsequent alcoholysis are critical.
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Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion.
-
Solution: Allow the reaction to proceed for a sufficient duration. For the imidate formation, 24 hours is often required.[1] Ensure efficient stirring throughout the reaction.
-
-
Improper Work-up: The orthoester product is sensitive to acidic conditions and can hydrolyze back to the ester during work-up.
-
Solution: Neutralize any excess acid carefully during the work-up procedure. Orthoesters are generally stable to basic conditions.[1]
-
Troubleshooting Flowchart: Low Yield in Pinner Reaction
References
Technical Support Center: Trimethyl Orthovalerate Byproduct Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of byproducts from reactions involving trimethyl orthovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound?
A1: The most common byproducts arise from the hydrolysis of this compound, which is sensitive to acidic conditions and moisture. The primary byproducts are methyl valerate (B167501) and methanol (B129727).[1] Depending on the reaction conditions, unreacted this compound may also be present as a contaminant.
Q2: Can I remove this compound and its byproducts with an aqueous workup?
A2: Yes, an aqueous workup is a common and effective method. This compound will hydrolyze to the more water-soluble methanol and the less water-soluble methyl valerate. Methanol can be effectively removed by washing with water or brine. Methyl valerate, being an ester, has lower water solubility and may require multiple extractions. A mild aqueous base, such as a saturated sodium bicarbonate solution, can be used to quench any acid catalyst and neutralize acidic impurities.[2]
Q3: Is distillation a suitable method for purifying my product from these byproducts?
A3: Distillation can be a highly effective method, especially for larger-scale purifications, provided your desired product has a significantly different boiling point from this compound, methyl valerate, and methanol.[2][3][4][5] Fractional distillation is recommended for separating components with closer boiling points.
Q4: When should I consider using column chromatography?
A4: Column chromatography is ideal for purifying products that are sensitive to heat (making distillation unsuitable) or when high purity is required, especially on a smaller scale. It is effective for separating compounds with different polarities. For instance, if your product has a different polarity from the relatively non-polar this compound and methyl valerate, chromatographic separation should be straightforward.[6][7]
Troubleshooting Guides
Issue 1: My final product is contaminated with unreacted this compound.
-
Possible Cause: Incomplete reaction or use of excess this compound.
-
Solution 1: Aqueous Hydrolysis and Extraction
-
Protocol: During the reaction workup, perform a wash with mildly acidic water (e.g., 0.1 M HCl) to intentionally hydrolyze the excess this compound to methyl valerate and methanol. Care must be taken if your product is acid-sensitive. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize the acid and remove any acidic byproducts. Finally, wash with brine to remove the majority of the methanol and any remaining water from the organic layer.
-
Rationale: This method converts the orthoester into its more easily removable hydrolysis products.
-
-
Solution 2: Distillation
-
Protocol: If your product is not heat-sensitive and has a boiling point sufficiently different from this compound (b.p. 164-166 °C), perform fractional distillation.
-
Rationale: This physically separates the compounds based on their boiling points.
-
Issue 2: My product is contaminated with methyl valerate.
-
Possible Cause: Hydrolysis of this compound during the reaction or workup.
-
Solution 1: Distillation
-
Solution 2: Column Chromatography
-
Protocol: Use silica (B1680970) gel chromatography. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, will typically elute the less polar methyl valerate before more polar products. The exact solvent system will depend on the polarity of your desired compound.[7]
-
Rationale: Separates compounds based on their differential adsorption to the stationary phase.
-
Issue 3: My product contains residual methanol.
-
Possible Cause: Hydrolysis of this compound.
-
Solution 1: Aqueous Extraction
-
Protocol: Perform multiple washes of the organic layer with water and/or brine. Methanol is highly soluble in water and will partition into the aqueous phase.
-
Rationale: This is a simple and effective liquid-liquid extraction based on solubility.
-
-
Solution 2: Rotary Evaporation (for volatile products)
-
Protocol: If your product is not volatile, residual methanol (b.p. 64.7 °C) can often be removed along with the reaction solvent by rotary evaporation, possibly at a slightly elevated temperature and reduced pressure.
-
Rationale: Removes the more volatile methanol from the less volatile product.
-
-
Solution 3: Co-evaporation
-
Protocol: After initial concentration, add a higher boiling point solvent in which your product is soluble (e.g., toluene) and re-concentrate. Repeat this process 2-3 times.
-
Rationale: The added solvent forms an azeotrope with methanol or simply helps to carry away the residual methanol during evaporation.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Byproducts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C8H18O3 | 162.23 | 164-166 | Limited |
| Methyl Valerate | C6H12O2 | 116.16 | 127-128 | Sparingly soluble |
| Methanol | CH4O | 32.04 | 64.7 | Miscible |
Experimental Workflow
Below is a generalized workflow for the removal of this compound and its byproducts.
References
- 1. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. Item - Design and Control of Reactive Distillation Process for the Production of Methyl Valerate - American Chemical Society - Figshare [acs.figshare.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Anhydrous Conditions for Trimethyl Orthovalerate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthovalerate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments requiring anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for reactions involving this compound?
A1: this compound, like other orthoesters, is highly sensitive to moisture. In the presence of even trace amounts of water, particularly under acidic conditions, it readily hydrolyzes to form methyl valerate (B167501) and methanol (B129727).[1][2] This hydrolysis reaction will consume your starting material, reduce the yield of your desired product, and introduce impurities into your reaction mixture.
Q2: What are the signs of moisture contamination in my reaction?
A2: Signs of moisture contamination can include:
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Low or no yield of the desired product: This is the most common indicator that the this compound has hydrolyzed.
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Presence of unexpected byproducts: The appearance of methyl valerate and methanol in your reaction mixture, detectable by analytical techniques like NMR or GC-MS, is a strong sign of hydrolysis.[3]
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Difficulty in reaction initiation: For some reactions, such as the Pinner reaction for orthoester synthesis, the presence of water can prevent the reaction from starting altogether.[3]
Q3: How can I ensure my solvents and reagents are sufficiently dry?
A3: All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use. Solvents should be freshly distilled from an appropriate drying agent. For detailed guidance on selecting a drying agent for your specific solvent, refer to the tables in the "Data Presentation" section. This compound itself should be handled under an inert atmosphere and stored over molecular sieves to prevent moisture absorption.
Q4: What is the recommended method for determining the water content of my solvents?
A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[4][5][6] This method can be used to ensure your solvents meet the stringent anhydrous requirements for this compound reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction with this compound resulted in a very low yield or no product at all. What could be the cause?
Answer: The most probable cause is the hydrolysis of this compound due to moisture contamination. Follow the troubleshooting workflow below to identify the source of water.
Issue 2: Inconsistent Reaction Results
Question: I am getting inconsistent results when running the same reaction with this compound. Why might this be happening?
Answer: Inconsistent results are often due to variations in the level of moisture contamination between experiments. It is crucial to standardize your anhydrous procedures. Ensure that you are using solvents from the same freshly dried batch and that your inert atmosphere setup is consistently leak-free. Storing this compound over activated 3Å or 4Å molecular sieves can help maintain its dryness.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Organic Solvents
| Solvent | Drying Agent | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | ~43 | [4] |
| Activated 3Å Molecular Sieves (48h) | <10 | [4] | |
| Neutral Alumina (column) | <10 | [4] | |
| Dichloromethane (DCM) | Calcium Hydride (reflux) | ~13 | [4] |
| Activated 3Å Molecular Sieves | <10 | [4] | |
| Toluene | Sodium/Benzophenone | <10 | [4] |
| Calcium Hydride | ~15 | [4] | |
| Acetonitrile | Phosphorus Pentoxide | ~9 | [4] |
| Activated 3Å Molecular Sieves | <10 | [4] | |
| Methanol | 3Å Molecular Sieves (72h, 10% m/v) | <50 | [4] |
| Magnesium/Iodine | ~54 | [4] |
Experimental Protocols
Protocol 1: Drying this compound Reagent
If you suspect your stock of this compound has been contaminated with moisture, it can be dried before use.
Materials:
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This compound
-
Activated 3Å or 4Å molecular sieves (oven-dried at 300°C for at least 3 hours and cooled under vacuum)
-
Oven-dried flask with a septum and inert gas inlet
Procedure:
-
Place the desired amount of this compound into the oven-dried flask under a stream of inert gas (argon or nitrogen).
-
Add activated molecular sieves (approximately 10% w/v) to the flask.
-
Seal the flask with the septum and maintain a positive pressure of inert gas.
-
Allow the this compound to stand over the molecular sieves for at least 24 hours at room temperature.
-
The dried this compound can be used directly from this flask by transferring via a dry syringe or cannula.
Protocol 2: Johnson-Claisen Rearrangement with this compound (Adapted)
This is an adapted protocol for a Johnson-Claisen rearrangement, a common application for orthoesters.[7][8][9][10][11][12]
Materials:
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Allylic alcohol
-
Dried this compound (see Protocol 1)
-
Propionic acid (catalyst)
-
Anhydrous toluene
-
Oven-dried round-bottom flask with a reflux condenser, magnetic stir bar, and inert gas inlet
Procedure:
-
Set up the oven-dried glassware under a positive pressure of inert gas.
-
To the flask, add the allylic alcohol (1.0 eq) and anhydrous toluene.
-
Add this compound (5.0 - 10.0 eq) to the reaction mixture via a dry syringe.
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Add a catalytic amount of propionic acid (0.1 - 0.3 eq) via a dry syringe.
-
Heat the reaction mixture to reflux (typically 110-120°C for toluene) with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]
- 3. iris.unive.it [iris.unive.it]
- 4. measurlabs.com [measurlabs.com]
- 5. dl.icdst.org [dl.icdst.org]
- 6. mt.com [mt.com]
- 7. bioinfopublication.org [bioinfopublication.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. benchchem.com [benchchem.com]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Commercial Trimethyl Orthovalerate
This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial trimethyl orthovalerate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Discrepancies in experimental results when using commercial this compound can often be attributed to the presence of impurities. This guide will help you troubleshoot common issues.
Table 1: Troubleshooting Common Experimental Issues
| Observed Problem | Potential Impurity-Related Cause | Recommended Action |
| Inconsistent reaction yields or rates | Presence of residual methanol (B129727) or water: These can interfere with reactions where this compound is a reactant or a water scavenger.[1][2] | Dry the this compound over molecular sieves prior to use. Ensure all reaction glassware is scrupulously dried. |
| Formation of unexpected byproducts | Methyl valerate (B167501): This impurity can participate in side reactions, leading to the formation of undesired products.[1] | Purify the this compound by fractional distillation. Analyze the purity of the starting material by Gas Chromatography (GC) before use. |
| Reduced activity of catalysts | Valeramide: Amides can sometimes coordinate to and deactivate metal catalysts.[1] | Consider purifying the this compound by distillation. If catalyst poisoning is suspected, screen different catalysts or catalyst loadings. |
| Inaccurate quantitative analysis | Presence of unreacted starting materials (e.g., valeronitrile): These can co-elute with products or interfere with analytical detection methods. | Use a validated analytical method, such as GC-MS, to identify and quantify all components in the reaction mixture. |
| pH of the reaction mixture is off | Residual acidic or basic impurities from synthesis: The Pinner reaction uses acidic conditions, and subsequent workup might leave trace amounts of acids or bases.[2][3] | Neutralize the this compound with a gentle wash of a dilute bicarbonate solution, followed by drying, or pass it through a short plug of neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most common impurities in commercial this compound often originate from its synthesis, which is typically the Pinner reaction.[1][2][3] These impurities may include:
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Methyl valerate: Formed from the hydrolysis of the intermediate imidate salt during the Pinner synthesis if water is present.[1][2]
-
Valeramide: Another byproduct of the Pinner reaction, formed from the thermal decomposition of the intermediate imidate salt.[2]
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Methanol: A reactant in the synthesis that may be present in residual amounts.[1]
-
Valeronitrile: The starting nitrile for the Pinner synthesis, which may be present if the reaction did not go to completion.[1]
-
Water: Can be introduced during synthesis or from improper storage, as this compound is moisture-sensitive.[4]
Q2: How can these impurities affect my experiment?
Impurities can have several detrimental effects on experiments:
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Methanol and water can act as nucleophiles in sensitive reactions and can also hydrolyze the this compound back to methyl valerate and methanol, reducing its effectiveness as a protecting group or water scavenger.
-
Methyl valerate can undergo transesterification or other reactions, leading to a complex mixture of products and reducing the yield of the desired product.
-
Valeramide can potentially interfere with catalytic processes by binding to the catalyst.[1]
-
Unreacted starting materials can complicate the purification of the final product and interfere with analytical characterization.
Q3: How can I detect and quantify impurities in my this compound?
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method for detecting and quantifying volatile impurities in this compound.[5][6] GC-MS provides identification of the impurities based on their mass spectra, while GC-FID offers excellent quantitation.
Q4: What is the best way to purify commercial this compound?
Fractional distillation is the most common and effective method for purifying this compound from less volatile impurities like methyl valerate and valeramide. For removing residual moisture or methanol, treatment with activated molecular sieves is recommended.
Experimental Protocols
Analysis of this compound Purity by Gas Chromatography (GC)
This protocol provides a general method for the analysis of common impurities in this compound. Instrument conditions may need to be optimized for your specific system and impurities of interest.
Objective: To separate and identify potential impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.
-
Autosampler or manual injection system
-
Data acquisition and processing software
Reagents and Materials:
-
This compound sample
-
High-purity helium or hydrogen as carrier gas
-
Reference standards for potential impurities (e.g., methyl valerate, valeronitrile, methanol) if available for positive identification.
-
Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or hexane, GC grade)
Procedure:
-
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in the chosen anhydrous solvent.
-
If using an internal standard for quantification, add a known amount of the internal standard to the sample solution.
-
-
GC Instrument Setup (Example Conditions):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
FID Temperature (if used): 280 °C
-
MS Transfer Line Temperature (if used): 280 °C
-
MS Ion Source Temperature (if used): 230 °C
-
MS Scan Range (if used): 35-350 amu
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS).
-
Identify impurity peaks by comparing their retention times and mass spectra to reference standards or library data.
-
Quantify the impurities by integrating the peak areas. The area percent can provide a semi-quantitative estimate. For more accurate quantification, use an internal or external standard calibration.
-
Mandatory Visualization
Below is a logical workflow for troubleshooting issues that may arise from impure this compound.
Caption: Troubleshooting workflow for identifying and addressing issues caused by impurities in commercial this compound.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Ortho ester - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. CN103616464A - Quantitative analysis method for trimethyl orthoacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Preventing ester byproducts in Pinner synthesis of trimethyl orthovalerate
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding the Pinner synthesis of trimethyl orthovalerate, with a specific focus on preventing the formation of the common methyl valerate (B167501) byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of methyl valerate byproduct formation during the Pinner synthesis of this compound?
A1: The formation of methyl valerate is primarily caused by the presence of water. The Pinner reaction proceeds through an intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[1][2] This intermediate is highly reactive and can be attacked by various nucleophiles. While reaction with an excess of methanol (B129727) leads to the desired this compound, reaction with any trace water will hydrolyze the Pinner salt to the methyl valerate ester.[3][4][5] Furthermore, the final orthoester product itself is sensitive to acid-catalyzed hydrolysis and can revert to the ester, especially during an acidic workup.[6]
Q2: What are the most critical measures to ensure the reaction remains anhydrous?
A2: Maintaining strictly anhydrous conditions is the single most important factor in preventing ester formation.[3][7] Key measures include:
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Glassware and Reagents: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous grade solvents and reagents. Methanol should be of the highest purity and dryness available.
-
Acid Catalyst: The classical Pinner reaction uses dry hydrogen chloride (HCl) gas.[8] This gas should be passed through a drying agent, such as concentrated sulfuric acid, before being introduced into the reaction mixture.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[9]
Q3: My yield of this compound is low, and I suspect it's degrading during product isolation. How can I prevent this?
A3: This issue often arises during the workup stage. The orthoester product is stable under basic or neutral conditions but can readily hydrolyze back to the ester in the presence of acid and water.[6] Since the reaction is acid-catalyzed, residual acid must be neutralized before or during purification. To prevent degradation, perform a basic workup. After the reaction is complete, quench the mixture and wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize any remaining HCl catalyst.[10]
Q4: What are the optimal temperature conditions for this synthesis?
A4: A two-stage temperature profile is optimal for maximizing yield and minimizing byproducts.
-
Pinner Salt Formation: The initial reaction of valeronitrile (B87234) with methanol and HCl to form the Pinner salt is exothermic and the salt itself is thermally unstable.[2] This step should be conducted at low temperatures, typically between 0°C and 5°C, to prevent decomposition into an amide and alkyl chloride.[9][11]
-
Alcoholysis to Orthoester: The subsequent conversion of the isolated Pinner salt to this compound by reacting it with excess methanol requires a higher temperature, generally between 25°C and 65°C.[6][11]
Q5: Besides the ester, what other byproducts should I be aware of?
A5: The main alternative byproduct is valeramide. This can form from the thermal decomposition of the Pinner salt intermediate, especially if the temperature is not carefully controlled during the initial stage of the reaction.[2] Sticking to a low-temperature protocol (0-5 °C) for the salt formation step will minimize this side reaction.[9]
Process Logic: Orthoester vs. Ester Formation
The diagram below illustrates the critical decision point in the Pinner synthesis. The Pinner salt intermediate can react via two competing pathways, with the outcome determined by the nucleophile present in the reaction medium.
Caption: Logical flow of the Pinner synthesis from the key intermediate.
Quantitative Data Summary
The following table summarizes typical product distribution in a solvent-free Pinner synthesis of this compound, highlighting the competition between orthoester and ester formation.
| Product Compound | Yield / Selectivity | Experimental Conditions | Reference |
| This compound | ~58% Isolated Yield | Two-step, solvent-free synthesis. Alcoholysis of the intermediate salt was conducted for 48 hours. | [11] |
| Methyl Valerate (Byproduct) | 35-37% Selectivity | Formed concurrently during the alcoholysis step. | [11] |
| Valeramide (Byproduct) | ≤1% Selectivity | Minimized by maintaining low temperatures during Pinner salt formation. | [11] |
Detailed Experimental Protocol
This protocol is adapted from a reported greener, solvent-free Pinner synthesis.[11]
Part 1: Synthesis of Methyl Pentanimidate Hydrochloride (Pinner Salt)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place valeronitrile (1.0 eq) and anhydrous methanol (3.0 eq).
-
Cooling: Cool the stirred mixture to 0°C using an ice-salt bath.
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas (3.0 eq) through the mixture over approximately 4 hours. Critically, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction: After HCl addition is complete, allow the mixture to stir at 5°C for an additional 20 hours. The Pinner salt will precipitate as a white solid.
-
Isolation: Remove the volatiles (excess methanol and HCl) under vacuum at a temperature kept below 10°C. The resulting white solid is the methyl pentanimidate hydrochloride, which can be used in the next step without further purification. Yields are typically >90%.
Part 2: Synthesis of this compound (Alcoholysis)
-
Reaction Setup: To the flask containing the crude Pinner salt from Part 1, add an excess of anhydrous methanol (e.g., 5 molar equivalents relative to the starting nitrile).
-
Heating: Warm the suspension and stir at a temperature between 25°C and 65°C. The reaction progress can be monitored by the precipitation of ammonium (B1175870) chloride (NH₄Cl). The reaction is typically complete after 48 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a non-polar organic solvent (e.g., diethyl ether or hexane) and filter to remove the solid NH₄Cl precipitate.
-
Neutralization: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude liquid can be purified by fractional distillation under reduced pressure to yield pure this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Pinner Reaction | NROChemistry [nrochemistry.com]
- 4. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iris.unive.it [iris.unive.it]
Technical Support Center: Johnson-Claisen Rearrangement with Trimethyl Orthovalerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Johnson-Claisen rearrangement with trimethyl orthovalerate.
Troubleshooting and FAQs
Q1: My reaction is proceeding very slowly or not at all. What are the likely causes and how can I increase the reaction rate?
A: Low reaction rates are a common issue in the Johnson-Claisen rearrangement. Several factors can contribute to this:
-
Insufficient Temperature: This rearrangement is a thermal process and typically requires temperatures between 100-200°C to proceed efficiently.[1][2] Ensure your reaction is heated to an appropriate temperature.
-
Catalyst Issues: A weak acid catalyst, such as propionic acid, is often necessary.[1][2] Verify that the catalyst has been added and is of good quality. For substrates sensitive to acid, consider using a milder catalyst like 2-nitrophenol.
-
Solvent Effects: Polar solvents can accelerate the reaction rate.[1] If you are running the reaction neat, consider using a high-boiling polar solvent.
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for any decomposition of your starting material or product.
-
If you are not using a catalyst, add a catalytic amount of propionic acid.
-
Consider switching to a higher-boiling polar solvent to maintain a consistent high temperature.
-
Microwave-assisted heating can dramatically reduce reaction times and may improve yields.[1][2]
Q2: I am observing significant formation of by-products. How can I improve the selectivity of my reaction?
A: By-product formation is often a consequence of excessively high reaction temperatures, which can lead to decomposition of the starting materials or the desired product.
Potential Solutions:
-
Optimize Temperature: Carefully lower the reaction temperature. While a high temperature is needed for the rearrangement, an optimal temperature exists that will maximize the rate of the desired reaction while minimizing side reactions.
-
Minimize Reaction Time: Prolonged heating can lead to the degradation of sensitive functional groups. Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed.
-
Purify Starting Materials: Ensure that the allylic alcohol and this compound are pure. Impurities can sometimes catalyze side reactions.
Q3: My yield is low despite the starting material being fully consumed. What could be the reason?
A: Low yields with complete consumption of starting material often point towards product decomposition or issues during the work-up and purification steps.
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: As mentioned, the desired product may be degrading at the reaction temperature. Attempt the reaction at a slightly lower temperature for a longer duration.
-
Work-up Procedure: Ensure that the work-up procedure is not degrading the product. For example, if your product is acid-sensitive, a basic wash might be detrimental.
-
Purification Method: The choice of purification method (e.g., distillation, chromatography) should be appropriate for the stability of your product. If the product is thermally labile, consider purification techniques that do not require heating.
Data Presentation
The following table summarizes the effect of temperature and reaction time on the yield of a Johnson-Claisen rearrangement, illustrating the importance of optimizing these parameters. The data is based on a similar system and provides a general guideline.
| Entry | Heating Method | Temperature (°C) | Time (min) | Reagent Ratio (Alcohol:Orthoester) | Yield (%) |
| 1 | Conventional (Oil Bath) | 140 | 480 | 1:7 | 42 |
| 2 | Microwave | 190 | 15 | 1:27 | 82 |
| 3 | Microwave | 190 | 15 | 1:14 | 87 |
| 4 | Microwave | 190 | 5 | 1:14 | 93 |
Data adapted from a study on the optimization of the microwave-assisted orthoester Claisen rearrangement of monoterpenols.
Experimental Protocols
Detailed Methodology for a General Johnson-Claisen Rearrangement with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Allylic alcohol (1.0 eq)
-
This compound (5.0 - 10.0 eq)
-
Propionic acid (0.1 - 0.3 eq)
-
Anhydrous high-boiling solvent (e.g., toluene, xylene), if not running neat
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol.
-
Add a significant excess of this compound.
-
Add a catalytic amount of propionic acid.
-
If using a solvent, add it to the flask.
-
The reaction mixture is heated to reflux (typically 110-150°C) and stirred vigorously.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (i.e., consumption of the starting allylic alcohol), the reaction mixture is cooled to room temperature.
-
The excess this compound and solvent (if used) are removed under reduced pressure.
-
The residue is then purified, typically by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Troubleshooting workflow for the Johnson-Claisen rearrangement.
References
Technical Support Center: Catalyst Selection for Reactions with Trimethyl Orthovalerate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethyl orthovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Johnson-Claisen Rearrangement
Q1: I am getting a low yield in my Johnson-Claisen rearrangement with this compound and an allylic alcohol. What are the common causes and how can I improve the conversion?
A1: Low yields in the Johnson-Claisen rearrangement are a common issue and can often be attributed to several factors:
-
Suboptimal Reaction Temperature: This rearrangement often requires elevated temperatures, typically in the range of 100-200°C, to proceed efficiently.[1] If the reaction is sluggish, a gradual increase in temperature may improve the yield.
-
Insufficient Catalyst: A weak acid catalyst, such as propionic acid, is typically used to facilitate the reaction.[1] Ensure that a sufficient catalytic amount is present.
-
Reversible Reaction: The initial formation of the mixed orthoester is a reversible step. To drive the reaction forward, it is often beneficial to remove the methanol (B129727) byproduct, for instance by using a Dean-Stark apparatus.[2]
-
Substrate Decomposition: Some sensitive substrates may decompose at the high temperatures required for the rearrangement. In such cases, employing a Lewis acid catalyst can allow for lower reaction temperatures.
Troubleshooting Flowchart: Low Yield in Johnson-Claisen Rearrangement
Caption: Troubleshooting workflow for low yields in Johnson-Claisen rearrangements.
Q2: I am observing side products in my Johnson-Claisen rearrangement. What are they and how can I minimize their formation?
A2: Side product formation can compete with the desired rearrangement, leading to reduced yields and purification challenges. Common side products include:
-
Etherification Products: Direct etherification of the allylic alcohol can occur, especially in the presence of strong acid catalysts.
-
Decomposition Products: At high temperatures, the starting materials or the desired product may decompose.
To minimize side reactions, consider the following:
-
Use a Weak Acid Catalyst: Propionic acid is a standard choice as it is generally effective without promoting significant side reactions.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
-
Consider a Lewis Acid: For sensitive substrates, a Lewis acid catalyst like scandium triflate (Sc(OTf)₃) may offer higher selectivity at lower temperatures.
Ketalization
Q3: My ketalization reaction of a ketone with this compound is not going to completion. How can I drive the reaction forward?
A3: Incomplete ketalization is typically an issue of equilibrium. To favor the formation of the ketal, it is crucial to remove the methanol byproduct as it is formed.[3] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is a common and effective method.[3]
-
Use of a Dehydrating Agent: While this compound itself can act as a dehydrating agent, in stubborn cases, the addition of other orthoesters like triethyl orthoformate can help scavenge any water present and drive the equilibrium.[3]
Q4: Which catalyst is best for the ketalization of a sterically hindered ketone?
A4: For sterically hindered ketones, a strong acid catalyst is generally required. p-Toluenesulfonic acid (p-TSA) is a common and effective choice.[3] In particularly challenging cases, a Lewis acid catalyst may be more effective.
Catalyst Selection Logic for Ketalization
Caption: Decision diagram for selecting a catalyst for ketalization reactions.
Data Presentation
Table 1: Comparison of Catalysts for the Johnson-Claisen Rearrangement (Model Reaction with Analogous Orthoesters)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propionic Acid | catalytic | 135-140 | 12-120 | Variable, often moderate | [1][2] |
| Sc(OTf)₃ | 10 | Boiling alcohol | Shorter times | High | [1] |
| p-TSA | catalytic | Reflux | Variable | Good | [2] |
| Yb(OTf)₃ | 5-10 | Room Temp | Variable | >75 | [4] |
| AlCl₃ | 5-10 | Room Temp | Variable | >75 | [4] |
| TiCl₄·THF₂ | 5 | Room Temp | Variable | 92 | [4] |
Note: The data presented is for analogous orthoester Claisen rearrangements and should be used as a guideline. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: General Procedure for Johnson-Claisen Rearrangement with this compound
This protocol is a general guideline and may require optimization for specific allylic alcohols.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the allylic alcohol (1.0 eq).
-
Reagent Addition: Add this compound (3.0-5.0 eq) followed by a catalytic amount of propionic acid (0.05-0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess this compound and propionic acid under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Ketalization of a Ketone with this compound
This protocol is a general procedure and may require adjustments based on the reactivity of the ketone.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add the ketone (1.0 eq), this compound (1.5-2.0 eq), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap.
-
Monitoring: Monitor the disappearance of the starting ketone by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketal can be further purified by distillation or column chromatography if necessary.
Experimental Workflow: Johnson-Claisen Rearrangement
Caption: A typical experimental workflow for the Johnson-Claisen rearrangement.
References
- 1. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters [organic-chemistry.org]
- 2. bioinfopublication.org [bioinfopublication.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trimethyl Orthovalerate and Triethyl Orthoformate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, orthoesters serve as versatile reagents for a multitude of transformations. Among them, trimethyl orthovalerate and triethyl orthoformate are two commonly employed compounds, each possessing distinct characteristics that render them suitable for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties: A Tale of Two Orthoesters
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Triethyl Orthoformate |
| CAS Number | 13820-09-2[1][2] | 122-51-0[3][4] |
| Molecular Formula | C₈H₁₈O₃[1][2] | C₇H₁₆O₃[4][5] |
| Molecular Weight | 162.23 g/mol [1][2] | 148.20 g/mol [5] |
| Appearance | Colorless liquid[1][6] | Clear, colorless liquid with a pungent odor[4][5] |
| Boiling Point | 164-166 °C[6] | 146 °C[5] |
| Density | 0.941 g/mL at 25 °C | 0.891 g/mL at 25 °C[5] |
| Solubility | Soluble in organic solvents like alcohols and ethers; insoluble in water.[7] | Miscible with alcohols and ethers; slightly soluble in water.[5] |
| Stability | Stable in alkaline media, decomposes in acidic media.[7] | Decomposes slowly in water; sensitive to moisture.[5] |
Reactivity and Performance in Key Synthetic Transformations
The utility of an orthoester is defined by its reactivity profile. Both this compound and triethyl orthoformate are valuable reagents, but their performance can differ based on the specific reaction.
The Bodroux-Chichibabin Aldehyde Synthesis
This reaction is a classic method for the one-carbon homologation of Grignard reagents to aldehydes. Triethyl orthoformate is the archetypal reagent for this transformation.[3][8][9][10] The reaction proceeds via the formation of a diethyl acetal, which is subsequently hydrolyzed to the corresponding aldehyde.
Reaction Scheme: Bodroux-Chichibabin Aldehyde Synthesis
Caption: General workflow of the Bodroux-Chichibabin aldehyde synthesis.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. Both trimethyl and triethyl orthoesters can be employed in this reaction. The choice of orthoester determines the resulting ester group (methyl vs. ethyl).
The reactivity in this rearrangement is influenced by both electronic and steric factors. Studies on the hydrolysis rates of orthoesters, which can be a proxy for their reactivity in acid-catalyzed reactions, show that electron-rich orthoesters are more reactive.[11][12] While a direct comparison of hydrolysis rates for this compound and triethyl orthoformate was not found, the electronic effect of the butyl group (in orthovalerate) is slightly more electron-donating than the hydrogen (in orthoformate), which might suggest a subtle increase in reactivity for the orthovalerate. However, the increased steric bulk of the valerate (B167501) group could counteract this electronic effect.
Logical Flow of the Johnson-Claisen Rearrangement
Caption: Key steps in the Johnson-Claisen rearrangement.
Use as a Dehydrating Agent
Orthoesters are effective water scavengers, driving equilibrium in moisture-sensitive reactions such as esterifications and acetalizations.[5] They react with water to form an ester and an alcohol, effectively removing water from the reaction mixture. Both this compound and triethyl orthoformate can function in this capacity. The choice between them often depends on the desired byproducts (methyl valerate and methanol (B129727) vs. ethyl formate (B1220265) and ethanol) and their ease of removal from the reaction mixture.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible research. Below are representative protocols for key reactions.
Synthesis of an Aldehyde via Bodroux-Chichibabin Reaction using Triethyl Orthoformate
This procedure is adapted from established methods for the synthesis of n-hexaldehyde.[10]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
n-Pentyl bromide
-
Triethyl orthoformate
-
Sulfuric acid (10%)
-
Saturated sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a Grignard reagent from magnesium turnings and n-pentyl bromide in anhydrous diethyl ether under an inert atmosphere.
-
To the freshly prepared Grignard reagent, add triethyl orthoformate dropwise with stirring.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture and hydrolyze by pouring it onto a mixture of crushed ice and 10% sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bisulfite solution, followed by sodium bicarbonate solution, and finally with water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation, and distill the residue to obtain n-hexaldehyde.
Synthesis of a γ,δ-Unsaturated Ester via Johnson-Claisen Rearrangement
This general protocol can be adapted for use with either this compound or triethyl orthoformate.
Materials:
-
Allylic alcohol
-
This compound or Triethyl orthoformate (3-5 equivalents)
-
Propionic acid (catalytic amount)
-
Anhydrous toluene (B28343) or xylene
Procedure:
-
To a solution of the allylic alcohol in anhydrous toluene, add the orthoester and a catalytic amount of propionic acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess orthoester under reduced pressure.
-
Purify the resulting γ,δ-unsaturated ester by column chromatography or distillation.
Data Summary
| Reaction | Reagent | Substrate | Product | Yield | Reference |
| Aldehyde Synthesis | Triethyl Orthoformate | n-Pentylmagnesium bromide | n-Hexaldehyde | 55-65% | Organic Syntheses, Coll. Vol. 2, p.323 (1943) |
| Heterocycle Synthesis | Triethyl Orthoformate | 2-Aminoaryl ketones | 4-Disubstituted quinazolines | 88-94% | Trivedi et al. (as cited in[13]) |
| Pinner Reaction | This compound | Butyronitrile | This compound | 58% | [14] |
| Esterification | Triethyl Orthoformate | Carboxylic acids | Ethyl esters | Quantitative | [4][8] |
Conclusion
Both this compound and triethyl orthoformate are valuable and versatile reagents in organic synthesis.
Triethyl orthoformate is a well-established and widely used reagent, particularly for formylation reactions such as the Bodroux-Chichibabin aldehyde synthesis. Its utility as a dehydrating agent and in the synthesis of various heterocyclic compounds is also well-documented.[3][8][13]
This compound , while less commonly cited in direct comparative studies, offers an alternative for introducing a valerate moiety and can be used in reactions like the Johnson-Claisen rearrangement.[15] Its larger steric profile may influence reactivity and selectivity in certain transformations.
The choice between these two orthoesters will ultimately depend on the specific synthetic target, the desired functional group to be introduced, and the reaction conditions. For formylation and one-carbon homologation, triethyl orthoformate remains the reagent of choice. For the introduction of a valerate group or when different reaction byproducts are desired, this compound presents a viable alternative. Researchers are encouraged to consider the steric and electronic properties of each reagent in the context of their specific reaction to achieve optimal results.
References
- 1. CAS 13820-09-2: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS-13820-09-2, this compound for Synthesis Manufacturers, Suppliers & Exporters in India | 249405 [cdhfinechemical.com]
- 3. nbinno.com [nbinno.com]
- 4. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 5. grokipedia.com [grokipedia.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 9. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 10. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 11. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. iris.unive.it [iris.unive.it]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Orthoesters in the Johnson-Claisen Rearrangement for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the Johnson-Claisen rearrangement is a powerful tool for carbon-carbon bond formation, offering a reliable method for the stereoselective synthesis of γ,δ-unsaturated esters. A key factor in the success and efficiency of this reaction is the choice of orthoester. This guide provides an objective comparison of commonly used orthoesters, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.
The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of a weak acid, typically propionic acid, and heat.[1] This reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a[2][2]-sigmatropic rearrangement to yield the desired γ,δ-unsaturated ester.[3] The choice of the orthoester's alkyl group (e.g., methyl, ethyl) can significantly influence reaction parameters such as reaction time, temperature, and overall yield.
Performance Comparison of Common Orthoesters
The selection of an appropriate orthoester is critical for optimizing the Johnson-Claisen rearrangement. While a comprehensive, direct comparative study under identical conditions is not extensively documented in the literature, analysis of various reports allows for a qualitative and semi-quantitative assessment of the performance of different orthoesters. The most commonly employed orthoesters are triethyl orthoacetate and trimethyl orthoacetate.
| Orthoester | Substrate (Allylic Alcohol) | Reaction Conditions | Yield (%) | Reference |
| Triethyl Orthoacetate | 3-Methyl-2-buten-1-ol (B147165) | Reflux (110-140 °C), cat. Propionic acid | - | [4] |
| Chiral Allyl Alcohol 33 | Heat, Propanoic acid | 84 | [5] | |
| Allylic Alcohol 27 | 2,4-Dinitrophenol | - | [5] | |
| Primary Allylic Alcohol E/Z-46 | Reflux, cat. Propionic acid | - | [5] | |
| Trimethyl Orthoacetate | Allylic Alcohol 56 | cat. Propanoic acid | Diastereomeric mixture (2:1) | [5] |
| Primary Allylic Alcohol 63a | Reflux in xylene, cat. Propanoic acid | Diastereomeric mixture (1.1:1) | [5] | |
| Triethyl Orthopropionate | Primary Allylic Alcohol 20 | 140 °C, cat. Propanoic acid | - | [5] |
Key Observations:
-
Triethyl orthoacetate is frequently used and often preferred due to its higher boiling point (142 °C) compared to trimethyl orthoacetate (103-105 °C). This allows for reactions to be conducted at higher temperatures, which can be advantageous for accelerating the rearrangement of less reactive substrates.
-
Trimethyl orthoacetate is also a viable option and has been successfully employed in numerous syntheses.[5] The choice between the ethyl and methyl ester may depend on the desired ester functionality in the final product and the volatility of the reactants and byproducts.
-
Triethyl orthopropionate offers an alternative for introducing a propionate (B1217596) ester functionality.[5]
Experimental Methodologies
Detailed experimental protocols are crucial for the successful implementation of the Johnson-Claisen rearrangement. Below are representative procedures for reactions utilizing triethyl orthoacetate and trimethyl orthoacetate.
Experimental Protocol for Johnson-Claisen Rearrangement using Triethyl Orthoacetate
This protocol describes the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate.[4]
Materials:
-
3-Methyl-2-buten-1-ol
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Anhydrous toluene (B28343) or xylene (optional, as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-buten-1-ol (1.0 equivalent).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).
-
The reaction mixture is heated to reflux (typically between 110-140 °C) with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoacetate and any solvent are removed under reduced pressure.
-
The residue is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
General Considerations for Johnson-Claisen Rearrangement using Trimethyl Orthoacetate
-
Reaction Temperature: Due to the lower boiling point of trimethyl orthoacetate, the reflux temperature will be lower. This may necessitate longer reaction times to achieve complete conversion.
-
Solvent: If a solvent is used, its boiling point should be compatible with the desired reaction temperature. Toluene or xylene are common choices.[5]
-
Work-up: The work-up procedure is generally the same, involving neutralization of the acid catalyst and purification by chromatography.
Reaction Mechanism and Workflow
The Johnson-Claisen rearrangement proceeds through a well-defined mechanism involving the formation of a ketene acetal intermediate, followed by a[2][2]-sigmatropic rearrangement.
References
A Comparative Guide to Carboxylic Acid Protection: Alternatives to Trimethyl Orthovalerate
For researchers, scientists, and drug development professionals, the selective protection and deprotection of carboxylic acids is a critical aspect of multi-step organic synthesis. The choice of a protecting group can profoundly influence reaction yields, purity, and the overall efficiency of a synthetic route. While trimethyl orthovalerate serves as a reagent for the formation of methyl esters, a variety of other protecting groups are available, each with its distinct advantages and specific use cases. This guide provides an objective comparison of common alternatives to the esterification method involving this compound, supported by experimental data and detailed protocols.
Overview of Carboxylic Acid Protecting Groups
The ideal carboxylic acid protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups within the molecule. This concept of "orthogonality" is crucial in the synthesis of complex molecules.
This guide focuses on the following common protecting groups as alternatives to the esterification products of this compound:
-
Methyl Esters: Simple, yet effective.
-
Benzyl (B1604629) Esters: Removable under neutral conditions.
-
tert-Butyl Esters: Stable to a wide range of nucleophilic and basic conditions, yet easily cleaved by acid.
-
Silyl (B83357) Esters: Highly labile and useful for temporary protection.
-
Allyl Esters: Offers unique deprotection strategies via palladium catalysis.
-
Orthoesters (including this compound): Provide protection under basic conditions and are cleaved under acidic conditions.
Quantitative Performance Comparison
The following tables summarize the performance of various protecting groups for carboxylic acids based on reported experimental data.
Table 1: Protection of Carboxylic Acids
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) |
| Methyl Ester | Diazomethane (CH₂N₂) | Ether, Methanol (B129727) | RT | 1 - 3 h | 93 - 100[1] |
| Trimethylsilyldiazomethane (B103560) | Diethyl ether, Methanol | 0 - RT | 5 h | ~100 | |
| Benzyl Ester | Benzyl bromide, Base (e.g., K₂CO₃) | DMF | RT | 12 - 24 h | High |
| tert-Butyl Ester | Isobutylene (B52900), cat. H₂SO₄ | Dichloromethane | RT | 1 h | >90 |
| Silyl Ester (TBDMS) | TBDMS-Cl, Imidazole | DMF | RT | 2 - 12 h | High |
| Allyl Ester | Allyl alcohol, DCC, DMAP | Dichloromethane | 0 - RT | 2 - 12 h | High |
| Methyl Ester (from Orthoester) | This compound/Orthoformate | Methanol, Acid catalyst | Reflux | 2 - 24 h | High |
Table 2: Deprotection of Carboxylic Acid Protecting Groups
| Protecting Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) |
| Methyl Ester | LiOH | THF, H₂O | RT | 1 - 20 h | 75 - 100[1] |
| NaOH or KOH | Methanol, H₂O | RT - Reflux | 2 - 48 h | 91 - 100[1] | |
| Benzyl Ester | H₂, Pd/C | Methanol, Ethyl Acetate | RT | 5 h - Overnight | 99 - 100[2] |
| tert-Butyl Ester | Trifluoroacetic acid (TFA) | Dichloromethane | RT | 1 - 5 h | >95 |
| Silyl Ester (TBDMS) | TBAF | THF | RT | 0.5 - 2 h | High |
| Allyl Ester | Pd(PPh₃)₄, Scavenger (e.g., Morpholine) | THF or DCM | RT | 0.5 - 2 h | High |
| Methyl Ester (from Orthoester) | Aqueous Acid (e.g., HCl) | Acetone, H₂O | RT - Reflux | 1 - 12 h | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies in a laboratory setting.
Protocol 1: Methyl Ester Protection using Trimethylsilyldiazomethane
This method is a safer alternative to using diazomethane.
-
Materials:
-
Carboxylic acid
-
Trimethylsilyldiazomethane (2.0 M in hexanes)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in a mixture of diethyl ether (10 mL) and methanol (2.5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyldiazomethane (1.2 mL, 2.4 mmol) dropwise to the stirred solution. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by TLC.
-
Remove the solvent under reduced pressure to yield the methyl ester, which can be purified by column chromatography if necessary.
-
Protocol 2: Benzyl Ester Protection using Benzyl Bromide
-
Materials:
-
Carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).
-
Add benzyl bromide (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Protocol 3: tert-Butyl Ester Protection using Isobutylene
-
Materials:
-
Carboxylic acid
-
Dichloromethane (DCM)
-
Concentrated sulfuric acid (catalytic amount)
-
Isobutylene (liquefied or gas)
-
Pressure vessel or sealed tube
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in DCM (10 mL) in a pressure vessel.
-
Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid.
-
Carefully add an excess of liquefied isobutylene (e.g., 2-3 mL).
-
Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.
-
Cool the vessel to 0 °C before carefully opening.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Allyl Ester Protection and Deprotection
-
Protection:
-
Dissolve the carboxylic acid (1.0 mmol), allyl alcohol (1.2 mmol), and a catalytic amount of DMAP in DCM (10 mL).
-
Cool the solution to 0 °C and add DCC (1.1 mmol).
-
Stir the reaction at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude allyl ester by column chromatography.
-
-
Deprotection:
-
Dissolve the allyl ester (1.0 mmol) in anhydrous THF or DCM (10 mL) under an inert atmosphere.
-
Add a scavenger such as morpholine (B109124) or dimedone (2-3 equivalents).
-
Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, the reaction mixture can be filtered through a pad of silica (B1680970) gel and concentrated. Further purification can be done by chromatography or extraction.
-
Protocol 5: Deprotection of Methyl Esters (General from Orthoester reaction)
-
Materials:
-
Methyl ester (e.g., methyl valerate)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the methyl ester (1.0 mmol) in a mixture of THF (4 mL) and water (1 mL).
-
Add lithium hydroxide monohydrate (1.5 mmol).
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.
-
Extract the carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.
-
Decision-Making Workflow for Protecting Group Selection
The choice of a suitable protecting group is dictated by the specific requirements of the synthetic route, particularly the stability of other functional groups present in the molecule.
General Chemical Pathway
The protection and deprotection of a carboxylic acid can be generalized as a two-step process that temporarily masks the reactive carboxylic acid group as an ester or other derivative.
Conclusion
The selection of an appropriate protecting group for a carboxylic acid is a critical strategic decision in organic synthesis. While this compound provides a means to form methyl esters, a wide array of alternative protecting groups offers greater versatility and orthogonality. Methyl and ethyl esters are simple and effective but require basic conditions for cleavage. Benzyl esters provide the advantage of deprotection under neutral hydrogenolysis conditions, which is beneficial for base-sensitive substrates. Tert-butyl esters offer excellent stability across a broad pH range and are selectively cleaved under mild acidic conditions. For syntheses requiring exceptionally mild deprotection, allyl and silyl esters present unique opportunities. By carefully considering the stability of all functional groups within a molecule and the planned synthetic transformations, researchers can select the optimal protecting group to maximize the efficiency and success of their synthetic endeavors.
References
Reactivity comparison of trimethyl orthovalerate and trimethyl orthobutyrate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug delivery, orthoesters are pivotal functional groups, prized for their acid-labile nature which allows for controlled release and targeted activation of therapeutic agents. Among the diverse array of orthoesters, trimethyl orthovalerate and trimethyl orthobutyrate are frequently employed. This guide provides an objective comparison of their reactivity, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal compound for their specific application.
Executive Summary
Key Findings:
-
Gas-Phase Reactivity: In the gas phase, trimethyl orthobutyrate exhibits a slightly faster rate of unimolecular elimination compared to this compound under pyrolytic conditions. This is evidenced by a slightly lower activation energy for its decomposition.
-
Solution-Phase Reactivity (Acid-Catalyzed Hydrolysis): In solution, the acid-catalyzed hydrolysis is the most common and relevant reaction. The reactivity is influenced by:
-
Electronic Effects: The n-propyl (in orthobutyrate) and n-butyl (in orthovalerate) groups have very similar, weakly electron-donating inductive effects. Based on this, their electronic influence on the reaction rate is expected to be nearly identical.
-
Steric Effects: The n-butyl group is slightly larger than the n-propyl group, leading to marginally greater steric hindrance at the reaction center for this compound. This increased steric bulk is anticipated to slightly decrease the rate of hydrolysis compared to trimethyl orthobutyrate.
-
Quantitative Data Comparison
The most direct quantitative comparison available is from gas-phase elimination studies. These reactions proceed via a concerted four-membered cyclic transition state to yield methanol (B129727) and the corresponding ketene (B1206846) acetal.
| Compound | Arrhenius Equation for Gas-Phase Elimination | Activation Energy (Ea) (kJ mol⁻¹) | Reference |
| Trimethyl Orthobutyrate | log k (s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6) / (2.303RT) | 195.3 ± 1.6 | [1] |
| This compound | log k (s⁻¹) = (14.00 ± 0.28) - (196.3 ± 1.7) / (2.303RT) | 196.3 ± 1.7 | [2] |
Table 1: Arrhenius Parameters for the Unimolecular Gas-Phase Elimination of Trimethyl Orthobutyrate and this compound.
Reaction Mechanisms and Experimental Protocols
Acid-Catalyzed Hydrolysis in Solution
The hydrolysis of orthoesters in an acidic aqueous environment is a well-established, multi-step process. The reaction is initiated by protonation of one of the alkoxy oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination of a second alcohol molecule yields the final ester product, which can be further hydrolyzed to the corresponding carboxylic acid.
Caption: Mechanism of Acid-Catalyzed Orthoester Hydrolysis.
Experimental Protocol: Determination of Hydrolysis Rate Constant
The following is a general procedure for determining the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an orthoester using titrimetry.[3]
Materials:
-
This compound or trimethyl orthobutyrate
-
Standardized hydrochloric acid solution (e.g., 0.5 M)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice-cold deionized water
-
Thermostated water bath
-
Burette, pipettes, conical flasks
Procedure:
-
Reaction Setup: Place a known volume (e.g., 100 mL) of the standardized HCl solution in a conical flask and allow it to equilibrate to the desired temperature in the water bath.
-
Initiation: Add a small, known amount (e.g., 1-2 mL) of the orthoester to the acid solution, start a stopwatch immediately, and mix thoroughly. This is t=0.
-
Initial Titration (t=0): Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a flask containing ice-cold water to quench the reaction. Titrate the solution with the standardized NaOH solution using phenolphthalein as an indicator. Record the volume of NaOH used (V₀).
-
Time-Course Titration: At regular time intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw 5 mL aliquots, quench in ice-cold water, and titrate with the NaOH solution. Record the volume of NaOH used at each time point (Vₜ).
-
Final Titration (V∞): Allow a separate aliquot of the reaction mixture to react for an extended period (e.g., 24 hours) or gently heat it to ensure complete hydrolysis. Titrate this solution to determine the final volume of NaOH required (V∞).
-
Calculation: The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vₜ) versus time, as described by the integrated rate law for a first-order reaction: ln(V∞ - Vₜ) = -kt + ln(V∞ - V₀).
Caption: Workflow for Determining Hydrolysis Rate Constant.
Discussion of Reactivity Factors
The reactivity of orthoesters is primarily influenced by the electronic and steric nature of the substituent on the central carbon atom.
Electronic Effects
The rate-determining step in acid-catalyzed hydrolysis is typically the formation of the dialkoxycarbenium ion.[4] The stability of this carbocation is enhanced by electron-donating groups and diminished by electron-withdrawing groups. Both n-propyl and n-butyl groups are weakly electron-donating through an inductive effect. The Taft polar substituent constants (σ), which quantify this effect, are very similar for both groups (σ for n-propyl is approximately -0.115 and for n-butyl is approximately -0.130). This small difference suggests that the electronic contributions of the n-propyl and n-butyl groups to the reactivity of the respective orthoesters are nearly indistinguishable.
Steric Effects
Steric hindrance plays a significant role in the approach of the nucleophile (water) to the carbocation intermediate. An increase in the steric bulk of the alkyl group can impede this approach, thereby slowing down the reaction rate. The n-butyl group is larger than the n-propyl group, presenting a slightly greater steric barrier.[5] While this effect is not as pronounced as with branched alkyl groups, it is the primary differentiator between the reactivity of this compound and trimethyl orthobutyrate in solution. It is therefore anticipated that the hydrolysis of this compound will be marginally slower than that of trimethyl orthobutyrate.
References
A Comparative Guide to the Stereoselectivity of Orthoesters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of a reaction is a critical consideration in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of reagents can profoundly influence this outcome. Among the versatile reagents available to chemists, orthoesters play a significant role in a variety of transformations, including rearrangements, glycosylations, and as protecting groups. The structure of the orthoester itself can be a key determinant of the stereoselectivity observed in the products.
This guide provides an objective comparison of the stereoselectivity of different orthoesters in two key organic reactions: the Johnson-Claisen rearrangement and glycosylation reactions. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols to aid in the practical application of these findings.
Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, and the choice of orthoester directly influences the structure of this intermediate and, consequently, the stereoselectivity of the rearrangement.
Data Presentation: Comparison of Orthoesters in the Johnson-Claisen Rearrangement
The following table summarizes the diastereoselectivity observed with different orthoesters in specific Johnson-Claisen rearrangements.
| Allylic Alcohol Substrate | Orthoester | Diastereomeric Ratio (anti:syn or other) | Reference |
| Acetonide-protected diol from Sharpless dihydroxylation | Trimethyl orthoacetate | 1.1:1 (anti:syn) | [1] |
| Allylic alcohol 56 (in the synthesis of (±)-przewalskin B) | Trimethyl orthoacetate | 2:1 | [1] |
| Primary allylic alcohol E/Z-46 (in a bicyclic system) | Triethyl orthoacetate | 3.5:1 | [1] |
Analysis: The data indicates that even a seemingly minor change in the orthoester's alkyl group, from methyl to ethyl, can have a noticeable impact on the diastereoselectivity of the Johnson-Claisen rearrangement. In the examples cited, triethyl orthoacetate generally leads to higher diastereoselectivity compared to trimethyl orthoacetate. This is likely due to the increased steric bulk of the ethoxy group influencing the preferred chair-like transition state of the rearrangement.
Experimental Protocol: Johnson-Claisen Rearrangement
This protocol is a representative procedure for the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (B147165) with triethyl orthoacetate.[2]
Materials:
-
3-Methyl-2-buten-1-ol
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Anhydrous solvent (e.g., toluene (B28343) or xylene)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).
-
The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoacetate and solvent are removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Glycosylation Reactions
Orthoesters are valuable intermediates and donors in glycosylation reactions, particularly for the formation of 1,2-trans-glycosidic linkages. The structure of the orthoester, especially the nature of the alkoxy group, can influence the ratio of anomeric products (α vs. β).
Data Presentation: Comparison of Orthoesters in Glycosylation
The following table illustrates how the basicity of the alcohol component of the orthoester, and thus the electronic nature of the alkoxy group, affects the anomeric ratio in a glycosylation reaction.
| Orthoester Donor | Aglycone Acceptor | Anomeric Ratio (α:β) | Reference |
| 3,4,6-tri-O-acetyl-1,2-O-(1-(2-chloroethoxy)ethylidene)-α-D-glucopyranose | 2-Chloroethanol | 16:84 | [3] |
| 3,4,6-tri-O-acetyl-1,2-O-(1-(2,2-dichloroethoxy)ethylidene)-α-D-glucopyranose | 2,2-Dichloroethanol | 50:50 | [3] |
| 3,4,6-tri-O-acetyl-1,2-O-(1-(2,2,2-trichloroethoxy)ethylidene)-α-D-glucopyranose | 2,2,2-Trichloroethanol | 67:33 | [3] |
Analysis: A clear trend is observed where the electron-withdrawing nature of the chloro-substituted alkoxy group influences the stereochemical outcome. The less basic (more electron-withdrawing) trichloroethanol-derived orthoester favors the formation of the α-glycoside, while the more basic monochloroethanol-derived orthoester strongly favors the β-anomer. This is attributed to the influence of the alkoxy group on the stability of the intermediate oxocarbenium ion and the transition state leading to the glycosidic bond formation.
Experimental Protocol: Orthoester Glycosylation
This protocol is a general procedure for the glycosylation of an alcohol using a sugar-derived orthoester.[3]
Materials:
-
Sugar orthoester (e.g., 3,4,6-tri-O-acetyl-1,2-O-(1-alkoxyethylidene)-α-D-glucopyranose) (1.0 equivalent)
-
Alcohol acceptor (2.0 equivalents)
-
Mercury(II) bromide (HgBr₂) (0.33 equivalents)
-
Anhydrous nitromethane (B149229)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
A mixture of the sugar orthoester, the alcohol acceptor, and mercury(II) bromide in dry nitromethane is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux for a specified time (e.g., 15 minutes).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and filtered.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the anomeric products.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the Johnson-Claisen rearrangement and a general workflow for comparing orthoester stereoselectivity.
References
A Comparative Guide to Dehydrating Agents in Organic Synthesis: The Efficacy of Trimethyl Orthovalerate and Other Alternatives
In the landscape of chemical synthesis, the removal of water is a critical step to ensure reaction efficiency, prevent side reactions, and improve product yields. Dehydrating agents are indispensable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the efficacy of trimethyl orthovalerate and other common dehydrating agents, including trimethyl orthoformate, triethyl orthoformate, 2,2-dimethoxypropane (B42991), and molecular sieves. The comparison is supported by available experimental data and detailed methodologies.
Introduction to Chemical Dehydrating Agents
Dehydrating agents function by reacting with water to form products that are inert to the main reaction, or by physically adsorbing water. The choice of a dehydrating agent depends on several factors, including the reaction conditions, the sensitivity of the substrates to acid or base, and the desired level of dryness. Orthoesters, such as this compound, trimethyl orthoformate, and triethyl orthoformate, react with water in an acid-catalyzed process to produce an ester and an alcohol, effectively removing water from the reaction equilibrium. 2,2-Dimethoxypropane reacts similarly to produce acetone (B3395972) and methanol (B129727). In contrast, molecular sieves are porous materials that physically trap water molecules within their structure.
Comparative Efficacy of Dehydrating Agents
Direct comparative studies on the efficacy of this compound against other dehydrating agents under identical conditions are limited in the available scientific literature. However, we can infer its potential performance by examining data from various studies on related compounds and similar reactions, primarily ketalization, which is a common application for these reagents.
Data Summary of Dehydrating Agent Performance in Ketalization Reactions
| Dehydrating Agent | Substrate (Ketone) | Alcohol | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Trimethyl Orthoformate | Cyclohexanone (B45756) | Methanol | p-toluenesulfonic acid | 1.5 h | 18-25 | 90-96 (of dimethyl ketal) | [1] |
| Trimethyl Orthoformate | Various Ketones | Methanol | 0.1 mol % HCl | 12-24 h | Ambient | High | [2] |
| Triethyl Orthoformate | o-hydroxy aromatic acyl ketones | - | Perchloric acid | Not specified | Not specified | High | [3] |
| 2,2-Dimethoxypropane | Animal Tissues | - | Acid catalyst | Overnight | Not specified | Effective dehydration | [4] |
| Molecular Sieves (3Å) | Ethanol (B145695) Feedstock | - | - | 6 h | Not specified | High water removal efficiency | [5] |
Note: The data presented is compiled from different sources and may not represent a direct comparison under the same experimental conditions.
Detailed Profile of Dehydrating Agents
This compound
Information on the widespread use of this compound as a dehydrating agent is scarce. One study identified it as an effective water-reactive chemical for preventing filter icing in aviation fuels, implying a significant reactivity with water.[6] However, another review on the applications of alkyl orthoesters in organic synthesis noted that some reactions attempted with orthovalerate failed, suggesting it may have lower reactivity compared to simpler orthoesters like trimethyl orthoformate.[7] The gas-phase elimination kinetics of this compound have been studied, but this does not directly translate to its efficacy as a dehydrating agent in solution.[8]
Trimethyl Orthoformate (TMOF)
Trimethyl orthoformate is a widely used dehydrating agent, particularly in the formation of acetals and ketals where it also serves as a source of the methoxy (B1213986) group.[1][2] It reacts with water to form methyl formate (B1220265) and methanol, driving the equilibrium towards the desired product.[9]
Triethyl Orthoformate (TEOF)
Similar to TMOF, triethyl orthoformate is an effective dehydrating agent and is often used in the synthesis of acetals, ketals, and other heterocyclic compounds.[3] Its reaction with water yields ethyl formate and ethanol.
2,2-Dimethoxypropane (DMP)
DMP is a reactive dehydrating agent that, in the presence of an acid catalyst, reacts with water to produce acetone and methanol.[4][10] It is noted for its use in the rapid dehydration of biological specimens for microscopy.[4][10]
Molecular Sieves
Molecular sieves are crystalline aluminosilicates with well-defined pore sizes that allow for the selective adsorption of small molecules like water.[11] 3Å and 4Å molecular sieves are commonly used for drying solvents and reaction mixtures. They are physically adsorptive and do not introduce any chemical byproducts into the reaction.[5][12] They are considered highly efficient for achieving very low water content.[5][12]
Experimental Protocols and Methodologies
Protocol 1: Ketalization of Cyclohexanone using Trimethyl Orthoformate
-
Objective: To synthesize cyclohexanone dimethyl ketal using trimethyl orthoformate as both a reagent and a dehydrating agent.[1]
-
Materials: Cyclohexanone, trimethyl orthoformate, methanol, p-toluenesulfonic acid, water bath, 1-liter 4-necked flask, stirrer, thermometer, fractional distillation column.
-
Procedure:
-
Introduce 196.3 g (2.0 mols) of cyclohexanone, 10.9 g (0.34 mol) of methanol, and 0.4 g of p-toluenesulfonic acid into a 1-liter 4-necked flask equipped with a stirrer, a thermometer, and a fractional distillation column.
-
Cool the flask using a water bath.
-
Add 212.5 g (2.0 mols) of trimethyl orthoformate dropwise over 1 hour, maintaining the temperature between 18°C and 25°C.
-
Allow the reaction to proceed for an additional 1.5 hours after the addition is complete.
-
The product, cyclohexanone dimethyl ketal, can be isolated and purified by distillation.
-
Protocol 2: General Procedure for Acetalization using a Catalytic Amount of Acid
-
Objective: To demonstrate a general and versatile method for the formation of acetals from aldehydes using a very low loading of a conventional acid, without the need for active water removal.[2]
-
Materials: Aldehyde (0.3 mmol), methanol (4 mL), hydrochloric acid (0.1 mol %), sodium bicarbonate (NaHCO3), silica (B1680970) gel for column chromatography.
-
Procedure:
-
Prepare a mixture of the aldehyde (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (4 mL).
-
Stir the mixture at ambient temperature for 30 minutes.
-
Add 0.15 mol % of NaHCO3 to the reaction mixture and stir for a few minutes to neutralize the acid.
-
Concentrate the organic layer in vacuo.
-
Purify the resulting product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) mixture containing 1% triethylamine (B128534) as the eluent to obtain the pure acetal.
-
Protocol 3: Dehydration of Ethanol using 3Å Molecular Sieves
-
Objective: To remove water from an ethanol-water mixture using 3Å molecular sieves.[12]
-
Materials: Hydrous ethanol, activated 3Å molecular sieves, sealed container.
-
Procedure:
-
Activate the 3Å molecular sieves by heating them in a furnace at a temperature of 200-250°C for several hours under a stream of dry, inert gas or under vacuum to remove any adsorbed water.
-
Allow the activated molecular sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Add the activated molecular sieves to the hydrous ethanol in a sealed container. A typical loading is 10-20% by weight of the solvent to be dried.
-
Allow the mixture to stand for several hours, preferably overnight, with occasional swirling to ensure good contact between the sieves and the liquid.
-
Carefully decant or filter the dried ethanol from the molecular sieves.
-
Visualizing Mechanisms and Workflows
Dehydration Mechanism of Orthoesters
The following diagram illustrates the acid-catalyzed reaction of an orthoester with water, which is the basis for its function as a dehydrating agent.
Caption: Acid-catalyzed hydrolysis of an orthoester.
Dehydration Mechanism of 2,2-Dimethoxypropane
This diagram shows the reaction of 2,2-dimethoxypropane with water to form acetone and methanol.
Caption: Dehydration reaction of 2,2-dimethoxypropane.
Mechanism of Water Adsorption by Molecular Sieves
The following diagram illustrates the physical process of water adsorption by molecular sieves.
References
- 1. fiveable.me [fiveable.me]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nyweekly.com [nyweekly.com]
- 12. adsorbentechs.com [adsorbentechs.com]
Comparative Kinetic Analysis of Trimethyl Orthovalerate and Other Orthoesters
A detailed guide for researchers on the reaction kinetics of trimethyl orthovalerate compared to other common orthoesters, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the reaction kinetics of this compound with other structurally related orthoesters, namely trimethyl orthoformate and trimethyl orthoacetate. The focus is on their hydrolysis reactions, a critical aspect for applications in organic synthesis, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a clear presentation of quantitative data, detailed experimental methodologies, and visual representations of reaction mechanisms.
Performance Comparison of Orthoester Hydrolysis
The rate of hydrolysis is a key performance indicator for orthoesters, particularly in applications where controlled release or degradation is desired. The reactivity of orthoesters is significantly influenced by the nature of the substituent at the central carbon atom. In the case of this compound, the butyl group exerts a different electronic and steric influence compared to the hydrogen in trimethyl orthoformate or the methyl group in trimethyl orthoacetate.
While direct, side-by-side comparative kinetic studies under identical aqueous conditions are not extensively documented in publicly available literature, qualitative comparisons and data from related studies provide valuable insights. A study on water-reactive chemicals for aviation fuels found that trimethyl orthoformate, trimethyl orthoacetate, and this compound are all effective at preventing filter icing, a process reliant on their hydrolysis. The study reported the minimum concentrations required to achieve this effect, which indirectly suggests a relative order of reactivity.[1]
For a more quantitative comparison, kinetic data from gas-phase elimination reactions provide insights into the intrinsic stability and reactivity of these molecules.
| Orthoester | Reaction Type | Rate Coefficient Expression (log k, s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (°C) | Reference |
| This compound | Gas-Phase Elimination | (14.00 ± 0.28) - (196.3 ± 1.7) / (2.303 * R * T) | 196.3 ± 1.7 | 313 - 410 | |
| Trimethyl Orthoacetate | Gas-Phase Elimination | (13.58 ± 0.10) - (194.7 ± 1.2) / (2.303 * R * T) | 194.7 ± 1.2 | 310 - 369 | |
| Triethyl Orthoformate | Catalytic Hydrolysis | kuncat = 1.44 x 10-5 s-1 (at 50°C, pH 11) | Not specified | 50 | [2][3] |
| Triisopropyl Orthoformate | Catalytic Hydrolysis | kuncat = 4.34 x 10-6 s-1 (at 50°C, pH 11) | Not specified | 50 | [2][3] |
Note: The gas-phase elimination data provides a comparison of the intrinsic reactivity of the orthoesters, while the hydrolysis data for the trialkyl orthoformates offer context for their behavior in solution, albeit under specific catalytic conditions. Direct comparison of hydrolysis rates for the trimethyl orthoesters under standardized aqueous conditions requires further experimental investigation.
Experimental Protocols
The kinetic analysis of orthoester hydrolysis can be effectively carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry.
Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the orthoester and the appearance of the ester and alcohol products over time.
Materials:
-
Orthoester (e.g., this compound)
-
Deuterated solvent (e.g., D₂O)
-
Acid catalyst (e.g., HCl in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the orthoester in a deuterated solvent.
-
Prepare a stock solution of the acid catalyst in the same deuterated solvent.
-
Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.
-
To initiate the reaction, mix the orthoester and catalyst solutions in an NMR tube and quickly place it in the pre-heated NMR probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a characteristic peak of the orthoester (e.g., the methoxy (B1213986) protons) and a characteristic peak of a product (e.g., the methoxy protons of the resulting ester or methanol).
-
Plot the natural logarithm of the orthoester concentration (or its integral value) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable when the orthoester or its hydrolysis products have a distinct UV-Vis absorbance profile. For simple alkyl orthoesters that do not absorb in the UV-Vis range, this method may require derivatization or coupling with a chromogenic reagent. For aromatic orthoesters, the change in absorbance of the aromatic ring upon hydrolysis can be monitored directly.
Materials:
-
Orthoester (e.g., a p-nitrophenyl orthoester)
-
Buffer solution of desired pH
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the orthoester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a buffer solution of the desired pH.
-
Equilibrate the buffer solution to the desired reaction temperature in the spectrophotometer's cuvette holder.
-
To initiate the reaction, inject a small aliquot of the orthoester stock solution into the cuvette containing the pre-heated buffer.
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product (e.g., p-nitrophenolate) as a function of time.
-
The reaction can be followed until no further change in absorbance is observed (reaction completion).
-
The pseudo-first-order rate constant (k) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
Reaction Mechanism and Visualization
The acid-catalyzed hydrolysis of orthoesters generally proceeds through a three-stage mechanism. This involves the protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiorthoester, which then breaks down to the final ester and another molecule of alcohol.
Below are diagrams generated using the DOT language to visualize the key reaction pathway and a general experimental workflow.
References
A Comparative Guide to the Synthesis of Trimethyl Orthovalerate: Theoretical vs. Experimental Yields
For researchers and professionals in drug development and chemical synthesis, achieving optimal reaction yields is paramount. This guide provides a detailed comparison of the theoretical and experimental yields for the synthesis of trimethyl orthovalerate, a key intermediate in various organic transformations. We will delve into a common synthetic route, the Pinner reaction, and present a comprehensive analysis of its efficiency based on published experimental data.
Understanding Yields: A Quick Primer
In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses. It is a calculated value based on the stoichiometry of the balanced chemical equation. The experimental yield , on the other hand, is the actual amount of product obtained after performing the reaction and purification. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a critical measure of a reaction's efficiency.
Synthesis of this compound via the Pinner Reaction
A prevalent method for synthesizing this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] In the case of this compound, valeronitrile (B87234) reacts with an excess of methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride, to form the corresponding imino ester salt (a Pinner salt), which then reacts further with methanol to yield the final orthoester product.[1][4][5]
Theoretical Yield Calculation
To calculate the theoretical yield, one must first identify the limiting reactant. In a typical Pinner synthesis of this compound, valeronitrile is the limiting reactant, while methanol is used in excess both as a reactant and a solvent.[6]
The balanced chemical equation for the overall reaction is:
C₄H₉CN (Valeronitrile) + 3 CH₃OH (Methanol) → C₄H₉C(OCH₃)₃ (this compound) + NH₃
To calculate the theoretical yield, the following steps are taken:
-
Determine the moles of each reactant.
-
Identify the limiting reactant based on the stoichiometry of the balanced equation.
-
Calculate the moles of product that can be formed from the limiting reactant.
-
Convert the moles of product to grams using its molecular weight.
Molecular Weights:
-
Valeronitrile (C₅H₉N): 83.13 g/mol
-
Methanol (CH₄O): 32.04 g/mol
-
This compound (C₈H₁₈O₃): 162.23 g/mol [7]
For instance, starting with a specific mass of valeronitrile, the theoretical yield of this compound can be calculated using the molar ratio from the balanced equation.
Experimental Yield and Comparison
A study on a greener Pinner synthesis of trimethylorthoesters provides specific experimental data.[6] In this procedure, the reaction of valeronitrile with a moderate excess of methanol and gaseous HCl at 5 °C initially forms the imidate hydrochloride in excellent yields (>90%).[4][6] Subsequent methanolysis of this intermediate yields this compound.
The reported isolated yield for this compound in this specific experiment was 58%.[6]
| Parameter | Value | Reference |
| Starting Material | Valeronitrile | [6] |
| Reagents | Methanol, Hydrogen Chloride | [6] |
| Reaction Type | Pinner Reaction | [1][4] |
| Reported Experimental Yield | 58% | [6] |
| Theoretical Yield | 100% (by definition) | [8][9][10] |
This table clearly illustrates the difference between the ideal, calculated outcome (theoretical yield) and the practical, achieved result (experimental yield). The 58% yield suggests that while the Pinner reaction is a viable method, there are factors such as incomplete reaction, side reactions, or losses during purification that prevent the attainment of the theoretical maximum.
Experimental Protocol: Pinner Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound based on a published greener Pinner reaction protocol.[6]
Materials:
-
Valeronitrile
-
Anhydrous Methanol
-
Gaseous Hydrogen Chloride
Procedure:
Step 1: Formation of the Imidate Hydrochloride Salt
-
In a reaction vessel equipped with a stirrer and a gas inlet, combine valeronitrile and a moderate excess of anhydrous methanol (e.g., 3 molar equivalents).
-
Cool the mixture to 5 °C.
-
Slowly bubble dry hydrogen chloride gas through the stirred mixture, maintaining the temperature below 5 °C. The addition of HCl is typically carried out over several hours.
-
After the addition of HCl is complete, allow the mixture to react for an extended period (e.g., 20 hours) at 5 °C.
-
Remove the excess methanol and HCl under vacuum at a low temperature (≤ 10 °C) to obtain the crude imidate hydrochloride salt as a white solid. This intermediate is reported to be obtained in high purity (>95%) and yield (>90%).
Step 2: Methanolysis to this compound
-
The crude imidate hydrochloride salt is then subjected to methanolysis at a temperature between 25–65 °C.
-
Upon completion of the reaction, the product, this compound, is purified by distillation.
Visualizing the Pinner Reaction
The following diagram illustrates the key steps in the Pinner reaction for the synthesis of this compound.
Caption: Pinner reaction for this compound synthesis.
Alternative Synthetic Routes
While the Pinner reaction is a classical and effective method, other approaches to orthoester synthesis exist.
-
From 1,1,1-Trichloroalkanes: The reaction of a 1,1,1-trichloroalkane with a sodium alkoxide can produce orthoesters.[5] However, this method can be limited by the availability of the starting trichloroalkane and potential elimination side reactions.
-
Transesterification: Orthoesters can sometimes be prepared by the transesterification of a different orthoester.[5][11][12] This method's success is dependent on the relative stability of the starting and target orthoesters.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, reaction conditions, and desired purity of the final product.
Conclusion
The synthesis of this compound via the Pinner reaction from valeronitrile and methanol is a well-established method. While the theoretical yield is 100%, experimental realities often lead to lower, yet substantial, yields, with published data indicating an achievable yield of 58%.[6] Understanding the discrepancy between theoretical and experimental yields is crucial for process optimization and scale-up in research and industrial settings. The detailed experimental protocol and reaction pathway provided in this guide offer a solid foundation for scientists working with this important chemical intermediate.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ortho ester - Wikipedia [en.wikipedia.org]
- 6. iris.unive.it [iris.unive.it]
- 7. This compound [drugfuture.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. omnicalculator.com [omnicalculator.com]
- 10. uwosh.edu [uwosh.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ester synthesis by transesterification [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Trimethyl Orthovalerate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of trimethyl orthovalerate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.
This compound is a flammable liquid that causes skin and eye irritation.[1] Proper handling and disposal are crucial to mitigate risks. All waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection: Safety glasses with side-shields or goggles. |
| Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection: Laboratory coat. |
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] Keep the chemical away from ignition sources such as open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 13820-09-2 | [1][2][4][5] |
| Molecular Formula | C8H18O3 | [1][4][5] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [4] |
| Boiling Point | 164-166 °C | [4][5] |
| Density | 0.941 g/mL at 25 °C | [4] |
| Hazard Class | Flammable Liquid, Category 3 | [1][4] |
Detailed Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.[7] The following steps outline the procedure for preparing the chemical for collection.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound". Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[2]
Step 2: Preparing Small Quantities for Disposal (<50 mL)
-
Work inside a certified chemical fume hood.
-
Absorb the liquid this compound onto an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][2][3]
-
Carefully place the absorbent material into the pre-labeled hazardous waste container.
-
Seal the container securely.
Step 3: Preparing Larger Quantities for Disposal (>50 mL)
-
Transfer the this compound directly into the labeled hazardous waste container using a funnel to prevent spillage.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely seal the container.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from heat, sparks, and open flames, and segregated from incompatible materials.
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the contractor with the safety data sheet (SDS) for this compound.
Step 6: Decontaminating Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) before being disposed of or reused.
-
The rinsate from this process is also considered hazardous waste and must be collected in a labeled hazardous waste container for proper disposal.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. This compound 97 13820-09-2 [sigmaaldrich.com]
- 5. This compound, 97% 13820-09-2 India [ottokemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Trimethyl orthovalerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Trimethyl orthovalerate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Understanding the Hazards
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation of its vapors may also lead to respiratory irritation.[1] It is crucial to handle this substance with appropriate care in a well-ventilated area, away from heat, sparks, and open flames.
Key Hazard Information:
| Hazard Statement | GHS Classification |
| Flammable liquid and vapor | Flammable Liquid, Category 3 |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 |
| May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to safely handle this compound. The following table summarizes the recommended PPE.
Recommended Personal Protective Equipment:
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin/Body | Chemical-resistant lab coat, closed-toe shoes, and appropriate gloves. | Prevents skin contact which can cause irritation. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. | Prevents direct skin contact and absorption. The choice of glove material is critical for adequate protection. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. | Minimizes the inhalation of vapors that can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
Experimental Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood.
-
Use caution when transferring the liquid to avoid splashes.
-
Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.
-
Use spark-proof tools and equipment to avoid ignition sources.[1]
-
-
Post-Handling:
-
After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Carefully remove and, if disposable, discard contaminated PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled, and sealed container.
-
-
Container Management:
-
Ensure all waste containers are made of a material compatible with this compound.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.
-
-
Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program or a licensed chemical waste disposal company.[1][3]
-
Do not dispose of this compound down the drain or in regular trash.
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]
-
By implementing these safety and handling procedures, researchers can significantly reduce the risks associated with this compound and maintain a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
